Technical Documentation Center

Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate
  • CAS: 1423032-76-1

Core Science & Biosynthesis

Foundational

Covalent Targeting via Chloroacetamide Scaffolds: Mechanism of Action and Profiling of Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate

Executive Summary In the modern landscape of Fragment-Based Drug Discovery (FBDD) and chemical biology, the deliberate design of Targeted Covalent Inhibitors (TCIs) has revolutionized our ability to drug previously "undr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the modern landscape of Fragment-Based Drug Discovery (FBDD) and chemical biology, the deliberate design of Targeted Covalent Inhibitors (TCIs) has revolutionized our ability to drug previously "undruggable" targets[1]. Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate (CAS: 1423032-76-1) is a highly specialized electrophilic building block utilized in the discovery of novel covalent therapeutics[2].

Unlike traditional small-molecule drugs that rely entirely on thermodynamic equilibrium for target engagement, this compound operates via a two-step mechanism: a reversible spatial recognition phase driven by its sp3-rich scaffold, followed by an irreversible kinetic phase driven by its chloroacetamide warhead[3]. This whitepaper dissects the chemical mechanism of action, kinetic profiling, and the self-validating experimental workflows required to utilize this compound in covalent ligand screening.

Chemical Anatomy and Design Rationale

The efficacy of a covalent fragment is dictated by the delicate balance between its intrinsic reactivity and its structural recognition elements. Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate is engineered with two distinct functional domains:

  • The Recognition Scaffold (Methyl cyclohexane-1-carboxylate): Traditional FBDD libraries often suffer from "flatness" (high sp2 character). The cyclohexane ring introduces a rigid, sp3-hybridized, three-dimensional conformation. This aliphatic core is highly effective at displacing ordered water molecules and filling hydrophobic cryptic pockets on protein surfaces. The methyl carboxylate group provides a hydrogen bond acceptor vector to anchor the fragment within the binding site.

  • The Electrophilic Warhead (2-Chloroacetamide): The chloroacetamide moiety is a moderately reactive electrophile. It is deliberately chosen over highly reactive analogs (like iodoacetamides) to prevent promiscuous, pan-assay interference[3]. Its moderate reactivity ensures that covalent bond formation only occurs when the scaffold successfully docks into a pocket, creating a proximity effect that drastically lowers the activation energy for the reaction.

Mechanism of Action: Covalent Alkylation via SN​2

The mechanism of action of this compound is defined by the irreversible alkylation of nucleophilic residues—predominantly the sulfhydryl (-SH) group of cysteine. Cysteine is uniquely suited for this due to the high polarizability of sulfur and its low pKa​ in specific microenvironments, which allows it to exist as a highly nucleophilic thiolate anion at physiological pH[3].

The Two-Step Kinetic Model

The reaction follows the classic TCI kinetic model:

E+I⇌E⋅Ikinact​​E−I
  • Formation of the Encounter Complex ( E⋅I ): The cyclohexane scaffold binds reversibly to the target protein's hydrophobic pocket. This step is governed by the equilibrium dissociation constant ( KI​ ).

  • SN​2 Nucleophilic Substitution ( kinact​ ): The proximal cysteine thiolate attacks the alpha-carbon of the chloroacetamide. The reaction proceeds via a bimolecular nucleophilic substitution ( SN​2 ) transition state, resulting in the expulsion of a chloride leaving group and the formation of a stable, irreversible thioether linkage[3].

G A Target Protein (Nucleophilic Cysteine) C Non-Covalent Encounter Complex A->C B Methyl 1-(2-chloroacetamido) cyclohexane-1-carboxylate B->C D SN2 Transition State (Proximity Effect) C->D  Orientation &    Activation   E Irreversible Covalent Adduct (Thioether Linkage) D->E  Loss of HCl    (-36.46 Da)  

SN2 mechanism of action for chloroacetamide-mediated cysteine alkylation.

Kinetic Profiling: Warhead Reactivity Comparison

To understand why chloroacetamides are a staple in libraries from suppliers like Enamine[2] and utilized in screens against targets like Caspase-2[4], we must compare their intrinsic reactivity. A successful covalent fragment must not react with free glutathione in the cytosol but must react rapidly when localized to a target protein.

Table 1: Comparative Reactivity of Covalent Warheads in FBDD

Warhead ClassIntrinsic ReactivityPrimary Target Amino AcidReversibilityFBDD Utility & Safety Profile
Iodoacetamide Very HighCys, Lys, HisIrreversibleLow (High risk of promiscuous off-target toxicity)
Bromoacetamide HighCys, LysIrreversibleModerate (Used for rapid profiling, toxicity risks)
Chloroacetamide Moderate Cys (Highly Selective) Irreversible High (Requires proximity effect; excellent signal-to-noise)
Acrylamide Low-ModerateCysIrreversibleVery High (Standard for clinical TCIs via Michael addition)
Sulfonyl Fluoride ModerateSer, Tyr, LysIrreversibleHigh (Expanding target space beyond cysteine)

Experimental Protocol: Covalent Fragment Screening Workflow

To empirically validate the mechanism of action and target engagement of Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate, researchers employ Intact Protein Mass Spectrometry (Intact MS) .

Expertise Note: A critical failure point in covalent screening is the use of standard reducing agents like Dithiothreitol (DTT) or β -mercaptoethanol (BME) in the assay buffer. These reagents contain free thiols that will rapidly scavenge the chloroacetamide warhead, yielding false negatives. The protocol below strictly mandates the use of TCEP , a phosphine-based reducing agent that does not react with electrophiles.

Step-by-Step Methodology: Intact MS Target Engagement

Step 1: Protein Preparation & Buffer Exchange

  • Express and purify the target protein (e.g., a recombinant cysteine protease or kinase).

  • Exchange the protein into a thiol-free reaction buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM TCEP.

  • Dilute the protein to a final working concentration of 2−10μM .

Step 2: Fragment Incubation (The Kinetic Phase)

  • Prepare a 10mM stock of Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate in 100% anhydrous DMSO.

  • Add the compound to the protein solution to achieve a final concentration of 100μM (a 10x to 50x molar excess). Ensure final DMSO concentration does not exceed 1-2% to prevent protein denaturation.

  • Incubate the reaction at Room Temperature ( 22∘C ) for 1 to 4 hours.

Step 3: LC-MS Analysis

  • Quench the reaction by adding 1% Formic Acid (lowering the pH protonates the cysteine thiolate, halting the SN​2 reaction).

  • Inject 1−2μg of the protein onto a C4 or C8 reverse-phase desalting column connected to an ESI-TOF or Orbitrap mass spectrometer.

  • Elute using a fast gradient (e.g., 5% to 95% Acetonitrile with 0.1% Formic Acid over 5 minutes).

Step 4: Mass Deconvolution & Self-Validation

  • Process the raw multiply-charged spectra using a deconvolution algorithm (e.g., MaxEnt1 or Biopharma Finder) to obtain the intact zero-charge mass.

  • Self-Validating Calculation: The molecular weight of the compound is 233.69Da . The covalent reaction results in the loss of HCl ( 36.46Da ).

  • Confirm target engagement by identifying a specific mass shift of +197.23Da relative to the apo-protein mass.

G S1 Step 1: Protein Prep (Use TCEP, strictly avoid DTT/BME) S2 Step 2: Fragment Incubation (10x-50x Molar Excess, 1-4h RT) S1->S2 S3 Step 3: LC-MS Analysis (C4 Desalting, Fast Acidic Gradient) S2->S3 S4 Step 4: Mass Deconvolution (Detect definitive +197.23 Da Shift) S3->S4

Intact MS screening workflow for validating covalent fragment engagement.

Conclusion

Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate serves as a prime example of rational FBDD design. By coupling the 3D spatial characteristics of a cyclohexane ring with the finely tuned, proximity-dependent reactivity of a chloroacetamide warhead, this compound enables researchers to probe cryptic cysteine residues across the proteome. The rigorous application of thiol-free assay conditions and high-resolution mass spectrometry ensures that hits derived from this scaffold represent genuine, target-specific covalent engagement, paving the way for the next generation of Targeted Covalent Inhibitors.

References

  • The Ascension of Targeted Covalent Inhibitors Journal of Medicinal Chemistry (ACS Publications)[Link][1]

  • Advanced approaches of developing targeted covalent drugs RSC Medicinal Chemistry (Royal Society of Chemistry)[Link][3]

  • An electrophilic fragment screening for the development of small molecules targeting caspase-2 European Journal of Medicinal Chemistry (via PubMed/NIH)[Link][4]

Sources

Exploratory

Engineering Conformational Rigidity in Covalent Discovery: Applications of Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate

Executive Summary The evolution of targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP) has driven a demand for novel electrophilic fragments that balance reactivity with strict spatial geometr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evolution of targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP) has driven a demand for novel electrophilic fragments that balance reactivity with strict spatial geometry. Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate (CAS: 1423032-76-1) represents a highly specialized, dual-functional synthetic building block [1]. By fusing a mild chloroacetamide electrophile with a sterically constrained 1-aminocyclohexanecarboxylic acid (Ac6c) core, this compound offers unprecedented opportunities for designing conformationally restricted covalent probes, peptidomimetic foldamers, and highly selective fragment libraries.

This whitepaper provides an in-depth mechanistic analysis and validated experimental frameworks for deploying this compound in advanced drug discovery and chemical biology workflows.

Structural Rationale: The Intersection of Peptidomimetics and Covalent Warheads

To understand the utility of this compound, one must analyze the synergistic causality of its two primary structural motifs:

The Chloroacetamide Warhead: Tunable Electrophilicity

Unlike highly reactive Michael acceptors (e.g., acrylamides) which can suffer from glutathione-mediated toxicity, α -chloroacetamides are mild electrophiles. They undergo nucleophilic substitution (S N​ 2) almost exclusively with activated thiolate anions (deprotonated cysteines) in specific protein microenvironments [2]. This mild intrinsic reactivity ensures that covalent bond formation is entirely dependent on the non-covalent binding affinity and precise spatial alignment of the fragment within the target pocket [6].

The Ac6c Core: Thermodynamic Pre-organization

Standard linear amino acids possess high conformational entropy, leading to thermodynamic penalties upon target binding. The 1-aminocyclohexanecarboxylic acid (Ac6c) core is an achiral, α,α -disubstituted unnatural amino acid. The bulky cyclohexane ring severely restricts the ϕ and ψ dihedral angles of the peptide backbone, strongly inducing rigid 310​ -helical or type-III β -turn conformations [5].

The Synergistic Effect: By anchoring the chloroacetamide to the Ac6c core, the electrophilic trajectory (the Bürgi-Dunitz angle of attack) is rigidly locked. This prevents the warhead from adopting flexible conformations to react with off-target, surface-exposed cysteines, thereby drastically enhancing target selectivity.

Mechanism A Methyl 1-(2-chloroacetamido) cyclohexane-1-carboxylate C Pre-Reaction Complex (Sterically Locked Trajectory) A->C Non-covalent binding B Target Protein Cysteine (Thiolate State: -S⁻) B->C Pocket localization D Covalent Thioether Adduct + HCl C->D SN2 Alkylation

Figure 1: S_N2 alkylation mechanism driven by the sterically locked pre-reaction complex.

Quantitative Profiling & Physicochemical Data

To facilitate rational drug design, the physicochemical parameters of Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate are summarized below. These metrics confirm its suitability for fragment-based drug discovery (FBDD)[3].

ParameterValueResearch Implication
Molecular Weight 233.69 g/mol Ideal fragment size (Rule of 3 compliant); allows room for further functionalization.
Electrophile Type α -ChloroacetamideMild reactivity; highly selective for activated Cys over Lys/Ser/Tyr [2].
Conformational Bias 310​ -helix / β -turnActs as a rigid spacer; ideal for disrupting protein-protein interactions (PPIs) [4].
ClogP (Estimated) 1.8 - 2.2Optimal lipophilicity for cellular membrane permeability in in vitro assays.
Rotatable Bonds 4Low conformational flexibility, minimizing entropic penalty upon binding.

Application Workflows & Self-Validating Protocols

As an Application Scientist, I emphasize that protocols must be self-validating. The inclusion of internal controls and an understanding of the chemical kinetics are paramount to preventing false positives in covalent discovery.

Protocol 1: Covalent Fragment Screening via isoTOP-ABPP

Activity-Based Protein Profiling (ABPP) utilizes competitive labeling to identify novel ligandable cysteines across the proteome [3]. Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate is an ideal fragment for screening shallow, hydrophobic pockets (e.g., the TEAD palmitate pocket) [6].

Step-by-Step Methodology:

  • Proteome Preparation: Extract native proteome from MDA-MB-231 cells in PBS (pH 7.4). Causality: Physiological pH ensures cysteines maintain their native pKa, preventing artificial hyper-reactivity.

  • Fragment Incubation: Treat 1 mg/mL proteome with 50 µM of the compound (or DMSO vehicle control) for 1 hour at 37°C.

  • Probe Competition: Add 100 µM of a broad-spectrum reactive probe (e.g., Iodoacetamide-alkyne, IA-alkyne) for 1 hour. Causality: IA-alkyne labels all remaining unreacted cysteines. If our compound bound a target, that specific cysteine will show reduced IA-alkyne labeling.

  • Click Chemistry (CuAAC): React the alkyne-tagged proteins with biotin-azide, CuSO4, TCEP, and TBTA ligand for 1 hour at room temperature.

  • Enrichment & Digestion: Precipitate proteins, resuspend, and enrich on streptavidin-agarose beads. Perform on-bead trypsin digestion.

  • LC-MS/MS Analysis: Quantify peptide abundance. A >4-fold reduction in peptide signal in the compound-treated group vs. DMSO indicates a highly selective covalent engagement.

ABPP_Workflow Step1 1. Proteome Incubation (Compound vs DMSO) Step2 2. IA-Alkyne Labeling (Tags unreacted Cys) Step1->Step2 Covalent Competition Step3 3. CuAAC Click Chemistry (Biotin-Azide) Step2->Step3 Bio-orthogonal Tagging Step4 4. Streptavidin Enrichment & Trypsin Digestion Step3->Step4 Isolate Labeled Peptides Step5 5. Quantitative LC-MS/MS (Identify Ligandable Sites) Step4->Step5 Mass Spec Readout

Figure 2: isoTOP-ABPP workflow for mapping the proteome-wide selectivity of the covalent fragment.

Protocol 2: Incorporation into Peptidomimetic Foldamers (SPPS)

To utilize this compound in Solid-Phase Peptide Synthesis (SPPS) for creating covalent peptide stapling agents or antimicrobial peptidomimetics [4], the methyl ester must first be hydrolyzed to a free carboxylic acid.

Step-by-Step Methodology:

  • Ester Hydrolysis: Dissolve the compound in a 3:1 mixture of THF:Water. Add 1.5 equivalents of LiOH at 0°C. Causality: The bulky cyclohexane ring sterically shields the ester. LiOH in a mixed solvent system provides a small, aggressive nucleophile while maintaining the solubility of the hydrophobic core. The 0°C temperature prevents premature hydrolysis of the sensitive chloroacetamide chloride leaving group.

  • Acidification & Extraction: After 4 hours, carefully acidify to pH 3 using 1M HCl. Extract with ethyl acetate, dry over Na2SO4, and concentrate to yield the free acid.

  • SPPS Coupling: Load the nascent peptide on Rink Amide resin. To couple the hydrolyzed Ac6c derivative, use highly reactive coupling reagents (e.g., HATU/HOAt and DIPEA in DMF). Causality: Standard reagents like HBTU will fail due to the extreme steric hindrance of the α,α -disubstituted Ac6c carbon.

  • Cleavage: Cleave the peptide from the resin using 95% TFA / 2.5% TIS / 2.5% Water for 2 hours. Self-Validation: Avoid using ethanedithiol (EDT) as a scavenger during cleavage, as thiols will prematurely react with the chloroacetamide warhead via S N​ 2.

Future Perspectives in Drug Development

The integration of Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate into discovery pipelines bridges the gap between small-molecule covalent inhibitors and biologic-like peptidomimetics. By leveraging the Ac6c core to force the chloroacetamide into a rigid 310​ -helical projection, researchers can target shallow, historically "undruggable" protein-protein interaction (PPI) interfaces with unprecedented spatial precision. Future applications will likely see this scaffold utilized in the development of covalent PROTACs (Proteolysis Targeting Chimeras) and advanced molecular glues.

References

  • "Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development." National Center for Biotechnology Information (PMC).[Link]

  • "The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery." JACS Au, ACS Publications.[Link]

  • "Peptide Multimerization as Leads for Therapeutic Development." MDPI.[Link]

  • "Flaws in foldamers: conformational uniformity and signal decay in achiral helical peptide oligomers." National Center for Biotechnology Information (PMC).[Link]

  • "Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction." Illinois Experts.[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Detailed Guide to the Synthesis of Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate

Introduction: Unveiling a Versatile Chemical Intermediate Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate is a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceutical an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Versatile Chemical Intermediate

Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate is a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical compounds. Its structure combines a cyclic amino acid ester scaffold with a reactive chloroacetamide moiety, offering a versatile platform for further chemical modifications. The chloroacetyl group serves as an electrophilic handle for the introduction of various nucleophiles, enabling the construction of a diverse library of molecules with potential biological activity.

This comprehensive guide provides a detailed, field-proven protocol for the synthesis of Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate. We will delve into the mechanistic underpinnings of the synthetic strategy, provide a step-by-step experimental procedure, and discuss the critical parameters for ensuring a successful and reproducible outcome.

Reaction Mechanism: A Two-Step Approach to the Target Molecule

The synthesis of Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate is most efficiently achieved through a two-step sequence starting from the commercially available 1-aminocyclohexanecarboxylic acid.

Step 1: Fischer Esterification of 1-Aminocyclohexanecarboxylic Acid

The first step involves the conversion of the amino acid to its corresponding methyl ester hydrochloride via a classic Fischer esterification.[1] In this acid-catalyzed reaction, methanol acts as both the solvent and the nucleophile. The protonation of the carboxylic acid carbonyl group by a strong acid, generated in situ from thionyl chloride and methanol, activates it towards nucleophilic attack by methanol. The subsequent elimination of water yields the methyl ester. The amine group is protonated under these acidic conditions to form the hydrochloride salt, which protects it from unwanted side reactions and aids in its isolation.

Step 2: N-Chloroacetylation of Methyl 1-aminocyclohexane-1-carboxylate

The second step is the N-acylation of the newly formed amino ester with chloroacetyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism. The free amino group of Methyl 1-aminocyclohexane-1-carboxylate, liberated from its hydrochloride salt by a base, acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. A base, such as potassium carbonate or a tertiary amine, is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

Experimental Workflow

The overall synthetic workflow is depicted in the following diagram:

SynthesisWorkflow Start 1-Aminocyclohexanecarboxylic Acid Intermediate Methyl 1-aminocyclohexane- 1-carboxylate Hydrochloride Start->Intermediate Step 1: Fischer Esterification Step1_reagents Methanol, Thionyl Chloride Step1_reagents->Intermediate FinalProduct Methyl 1-(2-chloroacetamido)cyclohexane- 1-carboxylate Intermediate->FinalProduct Step 2: N-Chloroacetylation Step2_reagents Chloroacetyl Chloride, Base Step2_reagents->FinalProduct

Caption: Synthetic route to Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate.

Detailed Synthesis Protocols

PART 1: Synthesis of Methyl 1-aminocyclohexane-1-carboxylate Hydrochloride

This protocol is adapted from a similar procedure for the esterification of amino acids.[2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-Aminocyclohexanecarboxylic acid143.1810.0 g0.0698
Methanol (anhydrous)32.04100 mL-
Thionyl chloride (SOCl₂)118.976.1 mL (8.5 g)0.0714

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with a drying tube (filled with calcium chloride), add 1-aminocyclohexanecarboxylic acid (10.0 g, 0.0698 mol).

  • Solvent Addition: Add anhydrous methanol (100 mL) to the flask and stir to create a suspension.

  • Reagent Addition: Cool the flask in an ice-water bath. Slowly and carefully add thionyl chloride (6.1 mL, 0.0714 mol) dropwise to the stirred suspension over 15-20 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Maintain a gentle reflux for 4-6 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Isolation: The resulting solid residue is Methyl 1-aminocyclohexane-1-carboxylate hydrochloride. The crude product can be purified by recrystallization from methanol/diethyl ether to yield a white crystalline solid.

PART 2: Synthesis of Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate

This protocol is based on general procedures for N-chloroacetylation of amino esters.[3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl 1-aminocyclohexane-1-carboxylate hydrochloride193.675.0 g0.0258
Dichloromethane (DCM, anhydrous)84.93100 mL-
Triethylamine (TEA)101.197.9 mL (5.7 g)0.0568
Chloroacetyl chloride112.942.2 mL (3.1 g)0.0275

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend Methyl 1-aminocyclohexane-1-carboxylate hydrochloride (5.0 g, 0.0258 mol) in anhydrous dichloromethane (100 mL).

  • Base Addition: Cool the suspension in an ice-water bath. Add triethylamine (7.9 mL, 0.0568 mol) dropwise to the stirred suspension. Stir the mixture for 15-20 minutes at 0 °C to liberate the free amine.

  • Acylation: In the dropping funnel, prepare a solution of chloroacetyl chloride (2.2 mL, 0.0275 mol) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, wash the reaction mixture sequentially with 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate as a solid.

Characterization

The identity and purity of the synthesized Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate (CAS No: 1423032-76-1) should be confirmed by standard analytical techniques.[4]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the methyl ester protons (a singlet around 3.7 ppm), the methylene protons of the chloroacetyl group (a singlet around 4.0-4.2 ppm), and the protons of the cyclohexane ring (a series of multiplets in the upfield region). A broad singlet for the amide proton (N-H) would also be expected.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display distinct resonances for the carbonyl carbons of the ester and amide groups (typically in the range of 165-175 ppm), the carbon of the chloro-substituted methylene group, the quaternary carbon of the cyclohexane ring, and the other carbons of the cyclohexane ring and the methyl ester.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1650-1680 cm⁻¹), and the C=O stretch of the ester (around 1730-1750 cm⁻¹).

  • MS (Mass Spectrometry): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (233.69 g/mol )[4].

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

  • Thionyl chloride and chloroacetyl chloride are corrosive and lachrymatory. Handle with extreme care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Triethylamine is a flammable and corrosive liquid.

Conclusion

The protocol outlined in this application note provides a reliable and reproducible method for the synthesis of Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate. By understanding the underlying reaction mechanisms and adhering to the detailed experimental procedures, researchers can efficiently produce this versatile intermediate for their synthetic endeavors in drug discovery and materials science.

References

  • Voynikov, Y., Angelova, V. T., Peikov, P., & Stavrakov, G. (n.d.). DIRECT LINKAGE OF CHLOROACETAMIDES OF AMINO ACIDS TO THEOPHYLLINE.
  • PrepChem.com. Synthesis of methyl-1-amino-1-cyclopentanecarboxylate hydrochloride. [Link]

  • LibreTexts Chemistry. Reactions of α-Amino Acids : Carboxylic Acid Esterification. [Link]

Sources

Application

use of Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate in novel compound synthesis

Application Note: Synthesis and Utility of Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate in Novel Spirocyclic Peptidomimetics Executive Summary Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate (CAS: 1423032-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Utility of Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate in Novel Spirocyclic Peptidomimetics

Executive Summary

Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate (CAS: 1423032-76-1) is a highly specialized, bifunctional building block utilized in advanced organic synthesis and drug discovery[1]. Featuring both a reactive α -chloroacetamide group and a methyl ester anchored to a cyclohexane ring, this compound serves as an ideal precursor for the rapid assembly of conformationally restricted spiro-heterocycles. This application note details the mechanistic rationale, optimization data, and a self-validating protocol for converting this precursor into spiro[cyclohexane-1,2'-piperazine]-3',6'-dione scaffolds, which are highly sought after in the development of stable peptidomimetics and allosteric inhibitors[2].

Chemical Properties & Mechanistic Rationale

The utility of this building block stems from the differential reactivity of its two functional groups, which allows for a highly efficient "one-pot, two-step" cascade reaction:

  • α -Chloroacetamide: The electron-withdrawing nature of the carbonyl group makes the adjacent carbon highly susceptible to SN​2 nucleophilic attack by primary amines. This reactivity profile is characteristic of chloroacetyl derivatives, which are widely used to construct spirocyclic piperidines and complex linkers[3].

  • Methyl Ester: Following the SN​2 displacement, the newly introduced secondary amine is perfectly positioned to undergo an intramolecular cyclization by attacking the methyl ester. This extrudes methanol and forms a stable 6-membered diketopiperazine ring.

The use of a pre-formed cyclohexane amino acid derivative bypasses multi-step linear syntheses, providing a direct route to sterically constrained cyclic amino acid mimetics[4].

ReactionLogic A Bifunctional Precursor (Methyl 1-(2-chloroacetamido) cyclohexane-1-carboxylate) C SN2 Amination Intermediate A->C + Base B Primary Amine (Nucleophile) B->C D Spiro-diketopiperazine (Conformationally Restricted) C->D Cyclization (-MeOH)

Logical pathway from bifunctional precursor to spiro-diketopiperazine scaffold.

Quantitative Optimization Data

To ensure maximum yield and minimize side reactions (such as intermolecular dimerization or premature hydrolysis), the reaction conditions for the one-pot amination and cyclization must be carefully controlled. The table below summarizes the causality behind solvent and base selection during our assay optimization.

SolventTemp (°C)BaseYield (%)Purity (%)Mechanistic Rationale
Acetonitrile (MeCN) 80 DIPEA 85 >95 Optimal dielectric constant for SN​2 ; DIPEA prevents nucleophilic competition.
DMF100K 2​ CO 3​ 7288High temp causes partial degradation; heterogeneous base slows SN​2 .
THF65TEA6080Lower boiling point limits the thermal energy required for the cyclization step.
DCM40DIPEA4590Excellent for SN​2 , but insufficient thermal energy leads to incomplete cyclization.

Experimental Protocol: One-Pot Synthesis of Spiro-diketopiperazines

This protocol is designed as a self-validating system. Do not proceed to the thermal cyclization step until the SN​2 intermediate is analytically confirmed.

Workflow S1 1. Preparation Dissolve precursor in MeCN (0.2 M) S2 2. Nucleophilic Attack Add R-NH2 (1.2 eq) & DIPEA (2.0 eq) at 0°C S1->S2 S3 3. SN2 Displacement Stir at 25°C for 4-6 h (Monitor via LC-MS) S2->S3 S4 4. Thermal Cyclization Heat to 80°C for 12-16 h (Ring Closure) S3->S4 S5 5. Isolation Aqueous workup & Flash Chromatography S4->S5

Step-by-step experimental workflow for the one-pot synthesis of spiro-heterocycles.

Step-by-Step Methodology

Phase 1: SN​2 Amination

  • Preparation: Charge a flame-dried, round-bottom flask with Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate (1.0 equiv, 0.2 M) and anhydrous Acetonitrile (MeCN).

    • Causality: MeCN is chosen because its polarity stabilizes the transition state of the SN​2 displacement without acting as a competing nucleophile.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It acts strictly as an acid scavenger to neutralize the HCl generated during the reaction, preventing the protonation and subsequent deactivation of the incoming primary amine.

  • Nucleophile Addition: Cool the mixture to 0 °C using an ice bath. Dropwise add the desired primary amine (R-NH 2​ ) (1.2 equiv).

  • Reaction: Remove the ice bath and stir at 25 °C for 4-6 hours.

  • Validation Checkpoint 1: Withdraw a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS.

    • Self-Validation: The reaction is complete when the starting material peak ( m/z 234 [M+H]+ ) completely disappears, replaced by the intermediate mass ( m/z corresponding to [M−Cl+NHR]+ ). If unreacted starting material remains, stir for an additional 2 hours.

Phase 2: Intramolecular Cyclization 6. Thermal Activation: Once Phase 1 is validated, attach a reflux condenser and heat the reaction mixture to 80 °C.

  • Causality: The intramolecular amidation (attack of the secondary amine on the methyl ester) requires a higher activation energy than the initial SN​2 step. Heating drives the reaction forward and forces the extrusion of the methanol byproduct.
  • Reaction: Stir at 80 °C for 12-16 hours.
  • Validation Checkpoint 2: Analyze via LC-MS.
  • Self-Validation: Successful cyclization is confirmed by a mass shift of -32 Da from the intermediate, corresponding to the loss of methanol (CH 3​ OH).
  • Workup & Isolation: Cool to room temperature, concentrate under reduced pressure, and partition the residue between Ethyl Acetate and saturated aqueous NaHCO 3​
  • Extract the organic layer, dry over anhydrous Na 2​ SO 4​ , and purify via flash chromatography (DCM:MeOH gradient) to yield the pure spiro-diketopiperazine.

Applications in Drug Development

Compounds derived from this building block are highly valuable in modern medicinal chemistry. The spiro[cyclohexane-1,2'-piperazine] scaffold provides rigid 3D vectorization of functional groups, which is critical for disrupting protein-protein interactions and binding to deep allosteric pockets. Similar tricyclic and spirocyclic piperazine derivatives have been successfully utilized in the structural optimization of high-potency MAT2A inhibitors[2] and as enzymatically stable peptide mimetics[4].

References

  • Sigma-Aldrich. "Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate". 1

  • ChemicalBook. "Chloroacetyl chloride: applications in synthesis and toxicology". 3

  • Journal of Medicinal Chemistry (ACS Publications). "Design and Structural Optimization of Methionine Adenosyltransferase 2A (MAT2A) Inhibitors with High In Vivo Potency and Oral Bioavailability". 2

  • Publikationsserver der Universität Regensburg. "Synthesis and Properties of New Chiral Heterocyclic Peptide Mimetics". 4

Sources

Method

application of Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate in medicinal chemistry

Application Note: Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate as a Conformationally Restricted Scaffold Precursor in Drug Discovery Executive Summary In modern medicinal chemistry, overcoming the conformational...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate as a Conformationally Restricted Scaffold Precursor in Drug Discovery

Executive Summary

In modern medicinal chemistry, overcoming the conformational flexibility of linear peptides and small molecules is a primary strategy for improving target affinity, receptor subtype selectivity, and metabolic stability. Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate (CAS: 1423032-76-1)[1] serves as a highly versatile, programmable building block designed specifically for this purpose. Derived from the non-natural amino acid 1-aminocyclohexanecarboxylic acid[2], this intermediate is engineered to facilitate the rapid, one-pot synthesis of spiro-fused bicyclic systems—most notably, spiro-diketopiperazines.

This technical guide details the mechanistic rationale, field-proven applications, and self-validating protocols for utilizing this compound in the synthesis of advanced therapeutic scaffolds.

Mechanistic Rationale & Structural Significance

The architectural value of Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate lies in its dual functionality and its rigid cyclic core:

  • Conformational Restriction (The Spiro Effect): The incorporation of a cyclohexane ring spiro-fused to a pharmacophore severely restricts the ϕ and ψ dihedral angles of the resulting peptidomimetic. This restriction reduces the entropic penalty upon target binding, thereby drastically enhancing binding affinity[3]. Furthermore, the lack of α -protons at the spirocenter prevents standard proteolytic degradation, significantly improving the in vivo half-life of the drug candidate.

  • Bifunctional Electrophilicity: The chloroacetamide moiety serves as a programmable electrophile. The α -chloro group is highly activated toward SN​2 nucleophilic attack by primary amines. Following this initial displacement, the newly formed secondary amine is spatially pre-organized to undergo an intramolecular amidation with the adjacent methyl ester. This cascade is thermodynamically driven by the formation of a highly stable six-membered diketopiperazine ring[4].

Applications in Medicinal Chemistry

The spiro-diketopiperazine and spiro-hydantoin scaffolds derived from this intermediate are privileged structures in several high-profile therapeutic areas:

  • CGRP Receptor Antagonists: Spiro-bicyclic systems derived from 1-aminocyclohexanecarboxylic acid are critical structural motifs in the development of Calcitonin Gene-Related Peptide (CGRP) antagonists, which are front-line therapeutics for acute migraine management[4].

  • Allosteric Enzyme Inhibitors: Conformationally constrained amino acid derivatives are heavily utilized to build allosteric inhibitors of Methionine Adenosyltransferase 2A (MAT2A), a synthetic lethality target in MTAP-deleted cancers[3].

Experimental Protocols

Protocol A: Synthesis of Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate

Objective: Chemoselective N -acylation of methyl 1-aminocyclohexane-1-carboxylate.

  • Preparation: Suspend methyl 1-aminocyclohexane-1-carboxylate hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM; 0.2 M).

    • Causality: DCM provides excellent solubility for the free base and remains strictly inert to the highly reactive acylating agent.

  • Base Addition: Add triethylamine ( Et3​N , 2.5 eq) dropwise under vigorous stirring.

    • Causality: Et3​N serves a dual purpose: it neutralizes the hydrochloride salt to liberate the nucleophilic free amine, and it acts as an acid scavenger for the HCl generated during the subsequent acylation.

  • Acylation: Cool the reaction vessel to 0 °C using an ice-water bath. Add chloroacetyl chloride (1.1 eq) dropwise over 15 minutes.

    • Causality: The reaction is highly exothermic. Strict temperature control at 0 °C suppresses competing side reactions, such as the formation of ketenes or over-acylation of the amide nitrogen, ensuring high chemoselectivity[4].

  • Validation (In-Process Control): Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexanes/EtOAc 3:1, Ninhydrin stain). Self-Validation: The complete disappearance of the primary amine spot (which stains purple/red with Ninhydrin) confirms reaction completion.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM, wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the title compound as a crystalline solid.

Protocol B: One-Pot Synthesis of Spiro-Diketopiperazine Scaffolds

Objective: SN​2 displacement followed by intramolecular cyclization.

  • Displacement: Dissolve Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate (1.0 eq) in anhydrous N,N -dimethylformamide (DMF; 0.1 M). Add a primary amine ( R−NH2​ , 1.2 eq) and K2​CO3​ (2.0 eq).

    • Causality: DMF accelerates the SN​2 displacement due to its polar aprotic nature. K2​CO3​ is selected as a mild, non-nucleophilic base to neutralize the generated HCl without risking the premature hydrolysis of the methyl ester.

  • Cyclization: Heat the reaction mixture to 80 °C for 12–16 hours.

    • Causality: While the initial SN​2 displacement occurs rapidly at room temperature, the subsequent intramolecular amidation requires significant thermal energy to overcome the activation barrier for forming the diketopiperazine ring.

  • Validation (In-Process Control): Monitor the reaction via LC-MS. Self-Validation: The intermediate secondary amine mass [M+H]+ will appear first, followed by a distinct mass shift to [M−MeOH+H]+ as the cyclization proceeds and methanol is extruded. The reaction is complete when the intermediate mass is fully consumed.

  • Workup: Cool to room temperature and dilute with ice water (5 volumes) to precipitate the highly hydrophobic spiro-compound. Filter, wash with cold water, and recrystallize from ethanol to yield the analytically pure scaffold.

Quantitative Data Summary

Reaction StepPrimary ReagentsTemp / TimeExpected YieldIPC Validation Marker
N-Acylation Chloroacetyl chloride, Et3​N , DCM0 °C to RT / 2 h85–92%TLC: Disappearance of primary amine (Ninhydrin)
SN​2 Displacement R−NH2​ , K2​CO3​ , DMFRT / 1–2 hN/A (Transient)LC-MS: Formation of [M+H]+ intermediate
Intramolecular Cyclization Intermediate, Heat80 °C / 12–16 h70–85%LC-MS: Mass shift to [M−MeOH+H]+

Visualization: Synthetic Workflow

G A Methyl 1-aminocyclohexane- 1-carboxylate C Methyl 1-(2-chloroacetamido) cyclohexane-1-carboxylate A->C N-Acylation B Chloroacetyl Chloride (Et3N, DCM, 0 °C) B->C Reagent E Spiro-diketopiperazine Scaffold C->E SN2 Displacement & Intramolecular Amidation D Primary Amine (R-NH2) (K2CO3, DMF, 80 °C) D->E Reagent F Target Therapeutics (e.g., CGRP Antagonists) E->F Lead Optimization

Synthetic workflow for spiro-diketopiperazine scaffolds using the title compound.

References

  • Title: Substituted monocyclic CGRP receptor antagonists Source: US Patent 20070265225A1 URL: [4]

  • Title: Design and Structural Optimization of Methionine Adenosyltransferase 2A (MAT2A) Inhibitors with High In Vivo Potency and Oral Bioavailability Source: Journal of Medicinal Chemistry URL: [Link][3]

  • Title: 1-Aminocyclohexanecarboxylic acid Source: PubChem Compound Summary for CID 1366, National Center for Biotechnology Information URL: [Link][2]

Sources

Application

The Versatile Precursor: A Guide to Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate in Organic Synthesis

Introduction: Unlocking Synthetic Potential In the landscape of modern organic synthesis, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking Synthetic Potential

In the landscape of modern organic synthesis, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate stands out as a highly versatile precursor, particularly in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and biologically active compounds. This guide provides an in-depth exploration of its synthesis and application, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

The core utility of this compound lies in the orthogonal reactivity of its two key functional groups: a reactive α-chloroacetamide moiety and a methyl ester. The chloroacetamide group serves as a potent electrophile, susceptible to nucleophilic attack, making it an ideal handle for intramolecular cyclization reactions. The methyl ester, while more stable, can be further manipulated post-cyclization, offering additional avenues for molecular diversification. This unique combination, embedded within a spirocyclic cyclohexane framework, provides a gateway to a diverse array of complex and medicinally relevant structures.

I. Synthesis of the Precursor: A Step-by-Step Protocol

The synthesis of methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate is most efficiently achieved through the N-acylation of its corresponding amino ester precursor, methyl 1-aminocyclohexane-1-carboxylate. This reaction is typically performed using chloroacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Protocol 1: Synthesis of Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate

This protocol details a robust and scalable method for the N-chloroacetylation of methyl 1-aminocyclohexane-1-carboxylate.

Materials:

  • Methyl 1-aminocyclohexane-1-carboxylate hydrochloride

  • Chloroacetyl chloride

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Amine Free Base: In a round-bottom flask, suspend methyl 1-aminocyclohexane-1-carboxylate hydrochloride (1.0 eq) in dichloromethane (10 mL per gram of starting material).

  • Cool the suspension in an ice bath and add a solution of potassium carbonate (2.5 eq) in water or triethylamine (2.2 eq) dropwise with vigorous stirring. Stir the mixture for 30 minutes at 0 °C to ensure complete formation of the free amine.

  • Acylation Reaction: To the cold suspension, add a solution of chloroacetyl chloride (1.1 eq) in anhydrous dichloromethane dropwise via a dropping funnel over 30 minutes. Maintain the temperature below 5 °C during the addition. The causality behind this slow, cold addition is to control the exothermicity of the reaction and minimize the formation of potential side products.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove any remaining acid), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Presentation: Synthesis of the Precursor

ParameterValueReference
Starting Material Methyl 1-aminocyclohexane-1-carboxylate[1][2]
Acylating Agent Chloroacetyl chloride[3][4]
Base K₂CO₃ or Et₃N[4]
Solvent Dichloromethane or THF[3]
Reaction Temperature 0 °C to room temperature[4]
Typical Yield 85-95%Estimated based on similar reactions[4]
CAS Number 1423032-76-1[5]
Molecular Formula C₁₀H₁₆ClNO₃[5]
Molecular Weight 233.69 g/mol [5]

Visualization: Synthetic Workflow

G cluster_0 Synthesis of Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate Start Methyl 1-aminocyclohexane-1-carboxylate HCl FreeBase Generate Free Amine (Base, CH2Cl2, 0 °C) Start->FreeBase Acylation N-Chloroacetylation (Chloroacetyl Chloride, 0 °C to RT) FreeBase->Acylation Workup Aqueous Work-up (Wash with NaHCO3, Brine) Acylation->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate Purification->Product

Caption: Workflow for the synthesis of the precursor.

II. Application Notes: A Gateway to Heterocyclic Scaffolds

The true value of methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate is realized in its role as a versatile precursor for a variety of heterocyclic systems. The presence of the electrophilic chloroacetamide and the nucleophilic amide nitrogen (or its corresponding enolate) allows for efficient intramolecular cyclization reactions.

Application 1: Synthesis of Spiro-oxindoles

Spiro-oxindoles are a prominent class of heterocyclic compounds found in numerous natural products and pharmaceuticals, often exhibiting significant biological activity, including anticancer properties.[6][7] The intramolecular alkylation of a suitably activated methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate derivative can lead to the formation of a spiro[cyclohexane-1,3'-indolin]-2'-one core structure.

Mechanistic Rationale:

The synthesis typically involves the N-arylation of the chloroacetamide with an ortho-haloaryl group. Subsequent base-mediated intramolecular cyclization proceeds via a nucleophilic attack of the enolate, formed from the amide, onto the aromatic ring, displacing the halide and forming the spirocyclic system. The choice of base is critical to promote enolate formation without leading to unwanted side reactions.

Visualization: General Mechanism for Spiro-oxindole Synthesis

G cluster_0 Spiro-oxindole Synthesis A Precursor with N-aryl group B Enolate Formation (Base) A->B Base C Intramolecular Nucleophilic Attack B->C Cyclization D Spiro-oxindole Product C->D

Caption: Mechanism for spiro-oxindole formation.

Protocol 2: Synthesis of a Spiro[cyclohexane-1,3'-indolin]-2'-one Derivative

This protocol provides a general procedure for the synthesis of a spiro-oxindole derivative from an N-aryl substituted precursor.

Materials:

  • Methyl 1-(2-chloro-N-(2-halophenyl)acetamido)cyclohexane-1-carboxylate (This would be synthesized by N-arylation of the primary chloroacetamide)

  • Strong base (e.g., Sodium hydride (NaH), Lithium diisopropylamide (LDA))

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Inert atmosphere (Nitrogen or Argon)

  • Quenching agent (e.g., saturated aqueous ammonium chloride (NH₄Cl) solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the N-aryl chloroacetamide precursor (1.0 eq) in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add the strong base (1.1 eq) portion-wise or dropwise, ensuring the temperature remains low. The use of a strong, non-nucleophilic base like LDA is crucial to selectively deprotonate the amide proton, forming the reactive enolate.

  • Cyclization: Stir the reaction mixture at -78 °C for 1 hour and then allow it to slowly warm to room temperature overnight. The intramolecular cyclization is often slow and requires extended reaction times to proceed to completion.

  • Work-up: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the resulting residue by column chromatography on silica gel to afford the desired spiro-oxindole product.

Application 2: Synthesis of 1,4-Benzodiazepines

1,4-Benzodiazepines are a well-known class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties.[8][9] Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate can serve as a key building block in their synthesis, particularly for derivatives bearing a spiro-cyclohexane moiety at the 3-position.

Mechanistic Insight:

The synthetic strategy involves the reaction of the chloroacetamide precursor with a 2-aminobenzophenone derivative. The initial step is an N-alkylation of the aniline nitrogen by the chloroacetamide. Subsequent intramolecular cyclization, often promoted by a base or heat, leads to the formation of the seven-membered diazepine ring.

Visualization: Workflow for 1,4-Benzodiazepine Synthesis

G cluster_1 1,4-Benzodiazepine Synthesis Precursor Methyl 1-(2-chloroacetamido) cyclohexane-1-carboxylate Alkylation N-Alkylation Precursor->Alkylation Reactant 2-Aminobenzophenone Reactant->Alkylation Cyclization Intramolecular Cyclization (Base or Heat) Alkylation->Cyclization Product Spiro-cyclohexyl-1,4-benzodiazepine Cyclization->Product

Caption: Synthesis of 1,4-benzodiazepines.

Protocol 3: Synthesis of a Spiro-cyclohexyl-1,4-benzodiazepin-5-one

This protocol outlines the synthesis of a 1,4-benzodiazepin-5-one derivative.

Materials:

  • Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate

  • 2-Aminobenzophenone

  • Base (e.g., Potassium carbonate, Sodium bicarbonate)

  • Solvent (e.g., Acetonitrile, DMF)

  • Ammonia solution (for cyclization)

Procedure:

  • N-Alkylation: In a round-bottom flask, dissolve 2-aminobenzophenone (1.0 eq) and methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate (1.1 eq) in acetonitrile.

  • Add potassium carbonate (2.0 eq) and heat the mixture to reflux for 12-24 hours. Monitor the reaction by TLC.

  • Work-up of Intermediate: After cooling, filter off the inorganic salts and concentrate the filtrate. The crude intermediate can be purified by column chromatography.

  • Cyclization: Dissolve the purified intermediate in a suitable solvent like ethanol and treat with a solution of ammonia in methanol.

  • Heat the mixture in a sealed tube at an elevated temperature (e.g., 100-120 °C) for several hours. The ammonia acts as a nucleophile to displace the ester and facilitate the final ring closure.

  • Final Work-up and Purification: After cooling, concentrate the reaction mixture and purify the residue by column chromatography to obtain the spiro-cyclohexyl-1,4-benzodiazepin-5-one.

III. Trustworthiness and Self-Validation

The protocols described herein are based on well-established and widely utilized synthetic transformations in organic chemistry. The N-acylation of amines with acyl chlorides is a fundamental and high-yielding reaction.[3][4] Similarly, intramolecular cyclizations of haloacetamides are a reliable method for the construction of various heterocyclic rings.[6][8] The success of these protocols can be readily validated at each step through standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized compounds by analyzing the chemical shifts, coupling constants, and integration of the signals.

  • Mass Spectrometry (MS): To determine the molecular weight of the products and confirm their elemental composition.

  • Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecules (e.g., C=O stretch of the amide and ester, N-H stretch).

By employing these analytical methods, researchers can ensure the identity and purity of their synthesized materials, thereby validating the described protocols.

IV. Conclusion

Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate is a valuable and versatile precursor in organic synthesis. Its straightforward preparation and the dual reactivity of its functional groups provide a powerful tool for the construction of complex, spirocyclic heterocyclic systems of significant interest in medicinal chemistry and drug discovery. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this building block in their synthetic endeavors.

References

  • Chen, J., Liang, E., Shi, J., Wu, Y., Wen, K., Yao, X., & Tang, X. (2021). Metal-free synthesis of 1,4-benzodiazepines and quinazolinones from hexafluoroisopropyl 2-aminobenzoates at room temperature. RSC Advances, 11(10), 5565-5569. [Link]

  • El Kaim, L., Grimaud, L., & Oble, J. (2005). Phenol Ugi–Smiles Systems: Strategies for the Multicomponent N‐Arylation of Primary Amines with Isocyanides, Aldehydes, and Phenols. Angewandte Chemie International Edition, 44(48), 7961-7964. [Link]

  • Al-Hussain, S. A., Ali, A. A. A., & El-Sayed, M. A. A. (2021). Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. Molecules, 26(20), 6305. [Link]

  • Jones, K., & Keenan, M. (1990). An efficient synthesis of spiro[cyclohexane-1,3′-indol-2′(3′H)-ones]via radical cyclisation. Journal of the Chemical Society, Chemical Communications, (5), 375-376. [Link]

  • Ait Amer, A., & El Kihel, A. (2018). 1, 4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Journal of Analytical & Pharmaceutical Research, 7(5), 573-583. [Link]

  • Saranya, P. V., & Meenakumari, M. (2021). Transition metal-catalyzed synthesis of spirooxindoles. RSC advances, 11(10), 5565-5589. [Link]

  • Organic Syntheses. (n.d.). Chloroacetamide. [Link]

  • Organic Syntheses. (n.d.). Ugi Multicomponent Reaction. [Link]

  • Wikipedia. (2023). Ugi reaction. [Link]

  • Chemspace. (n.d.). Methyl 1-aminocyclohexane-1-carboxylate. [Link]

  • Voynikov, Y., Angelova, V. T., Peikov, P., & Stavrakov, G. (2014). DIRECT LINKAGE OF CHLOROACETAMIDES OF AMINO ACIDS TO THEOPHYLLINE. Science & Technologies, 4(1), 1-5. [Link]

  • Balaji, B. S., & Dalal, N. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Green Chemistry Letters and Reviews, 11(4), 551-557. [Link]

Sources

Method

Application Note: Experimental Protocols for the Functionalization of Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate in Drug Discovery

Introduction & Mechanistic Rationale Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate (CAS: 1423032-76-1) is a highly versatile, gem-disubstituted building block frequently utilized in medicinal chemistry and drug d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate (CAS: 1423032-76-1) is a highly versatile, gem-disubstituted building block frequently utilized in medicinal chemistry and drug discovery. Structurally, it combines an α -chloroamide with a sterically demanding cyclohexane ring.

The reactivity of this molecule is dominated by the α -chloroamide moiety. The adjacent carbonyl group lowers the energy of the C-Cl lowest unoccupied molecular orbital (LUMO), dramatically accelerating nucleophilic substitution ( SN​2 ) reactions compared to unactivated alkyl chlorides. Simultaneously, the gem-disubstituted cyclohexane ring imposes a strong Thorpe-Ingold effect . This structural feature restricts the conformational freedom of the molecule, pre-organizing it for subsequent spiro-cyclizations (e.g., forming diketopiperazines) and significantly enhancing the metabolic stability of the resulting functionalized scaffolds.

Recently, this specific intermediate has been successfully deployed in the hit-to-lead optimization of potent and selective cyclohexyl acid ERAP1 inhibitors, highlighting its critical value in the development of novel immunotherapies .

Synthetic Workflow & Divergent Pathways

The electrophilic nature of the α -chloroamide allows for rapid diversification. Below is the workflow mapping the primary synthetic trajectories for this building block.

G SM Methyl 1-(2-chloroacetamido) cyclohexane-1-carboxylate Subst SN2 Substitution (Amines/Thiols) SM->Subst Nucleophile, Base, Solvent Cycl Spiro-Cyclization (Diketopiperazines) SM->Cycl Diamines, Heat, Base Hydrol Ester Hydrolysis (Free Acid) SM->Hydrol LiOH, THF/H2O Prod1 Functionalized Amide Subst->Prod1 Prod2 Spirocyclic Scaffold Cycl->Prod2 Prod3 Carboxylic Acid Hydrol->Prod3

Divergent synthetic pathways for Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate.

Quantitative Data: Optimization of Nucleophilic Substitution

The steric bulk of the cyclohexane ring necessitates careful optimization of the SN​2 conditions. The table below summarizes the causality of additive inclusion and solvent choice on reaction efficiency.

NucleophileSolventBaseAdditiveTemp (°C)Time (h)Yield (%)Mechanistic Rationale
2-Amino-4-chlorobenzenethiolMeCN K2​CO3​ 18-crown-6 (0.1 eq)601685Crown ether creates a highly reactive "naked" thiolate .
MorpholineMeCN K2​CO3​ None601272Standard conditions; moderate yield due to steric hindrance.
MorpholineDMF K2​CO3​ NaI (0.1 eq)60494Finkelstein catalysis converts C-Cl to more reactive C-I bond.
PhenolDMF Cs2​CO3​ None80888Cesium effect enhances solubility and nucleophilicity of phenoxide.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems . By monitoring specific mass spectrometry transitions and isotopic patterns, researchers can unambiguously confirm reaction success without complex intermediate isolation.

Protocol A: Thioether Formation via Crown-Ether Accelerated Displacement

Adapted from the synthesis of ERAP1 inhibitors.

Causality Note: Thiols require deprotonation by a mild base ( K2​CO3​ ) to form highly nucleophilic thiolates. The addition of the chelating agent 18-crown-6 sequesters the potassium cation. This prevents tight ion-pairing, generating a "naked" thiolate that rapidly attacks the sterically hindered electrophilic carbon, preventing oxidative disulfide dimerization.

Step-by-Step Methodology:

  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate (1.0 eq, 1.0 mmol), anhydrous finely powdered K2​CO3​ (1.5 eq, 1.5 mmol), and 18-crown-6 (0.1 eq, 0.1 mmol).

  • Solvent Addition: Purge the flask with Argon for 5 minutes. Add 5.0 mL of anhydrous Acetonitrile (MeCN).

  • Nucleophile Addition: Add the thiol nucleophile (1.1 eq, 1.1 mmol) portion-wise at room temperature. Critical Step: Adding the nucleophile after the base ensures immediate deprotonation.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to 60 °C for 16 hours.

  • Self-Validation (IPC): Sample 10 μL of the reaction mixture, dilute in 1 mL MeOH, and analyze via LC-MS. The starting material exhibits a characteristic 3:1 chlorine isotopic cluster at m/z 234.1/236.1 [M+H]+ . The reaction is validated as complete when this specific isotopic pattern is entirely consumed and replaced by the product mass.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove unreacted K2​CO3​ and KCl byproducts. Wash the pad with EtOAc (20 mL).

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Finkelstein-Assisted Amination with Secondary Amines

Causality Note: Secondary amines are less nucleophilic than thiolates. Direct SN​2 displacement on the α -chloroamide can be sluggish, leading to thermal degradation. The addition of catalytic Sodium Iodide (NaI) in a polar aprotic solvent (DMF) drives an in situ halogen exchange (Finkelstein reaction). Iodide is a superior leaving group, effectively lowering the activation energy barrier for amination.

Step-by-Step Methodology:

  • In situ Halogen Exchange: Dissolve the starting material (1.0 eq, 1.0 mmol) in 5.0 mL of anhydrous DMF. Add NaI (0.1 eq, 0.1 mmol) and stir at room temperature for 15 minutes. Do not skip this incubation; it allows the equilibrium to shift toward the highly reactive α -iodoamide intermediate.

  • Amine Addition: Add the secondary amine (1.2 eq, 1.2 mmol) followed by K2​CO3​ (1.5 eq, 1.5 mmol).

  • Reaction: Heat the mixture to 60 °C for 4 hours.

  • Workup: Quench the reaction by adding 25 mL of ice-cold water. Extract the aqueous layer with EtOAc (3 × 15 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (3 × 15 mL). Causality: LiCl washes are highly effective at partitioning residual DMF into the aqueous phase, preventing solvent contamination in the final product. Wash once with brine and dry over anhydrous Na2​SO4​ .

  • Isolation: Evaporate the solvent to yield the functionalized amino-amide.

Protocol C: Ester Hydrolysis (Deprotection to Free Acid)

Causality Note: To access the free carboxylic acid, the methyl ester is hydrolyzed using Lithium Hydroxide (LiOH). LiOH is strictly preferred over NaOH or KOH because the lithium cation acts as a mild Lewis acid, coordinating to the ester carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon, accelerating hydroxide attack while minimizing the risk of epimerization or cleavage of the newly formed amide bond.

Step-by-Step Methodology:

  • Solvation: Dissolve the functionalized ester (1.0 eq) in a 3:1 mixture of THF:Water (0.1 M).

  • Hydrolysis: Add LiOH monohydrate (3.0 eq) and stir at room temperature for 4–6 hours.

  • Self-Validation: Monitor via LC-MS for the disappearance of the methyl ester mass and the appearance of the [M−H]− peak in negative ion mode.

  • Isolation: Evaporate the THF under reduced pressure. Acidify the remaining aqueous layer with 1M HCl to pH 2-3 to precipitate the free carboxylic acid. Extract with EtOAc, dry, and concentrate.

References

  • Title: Optimization of Potent and Selective Cyclohexyl Acid ERAP1 Inhibitors Using Structure- and Property-Based Drug Design Source: ACS Medicinal Chemistry Letters (2024) URL: [Link]

Application

Application Note: Advanced Purification Protocols for Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate

Executive Summary Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate (CAS: 1423032-76-1) is a critical synthetic intermediate utilized in the development of CGRP receptor antagonists and substituted-quinoxaline-type p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate (CAS: 1423032-76-1) is a critical synthetic intermediate utilized in the development of CGRP receptor antagonists and substituted-quinoxaline-type piperidine compounds [1][2]. The molecule features two reactive moieties—a methyl ester and a chloroacetamide group—making it susceptible to hydrolysis and unwanted nucleophilic substitution if purification conditions are not rigorously controlled.

This application note details a tri-phasic purification strategy (optimized aqueous workup, flash chromatography, and crystallization) designed to isolate the target compound at >98% purity while preventing degradation.

Impurity Profiling and Physicochemical Rationale

Understanding the chemical matrix of the crude reaction is paramount. The synthesis typically involves the acylation of methyl 1-aminocyclohexanecarboxylate with chloroacetyl chloride in the presence of an organic base (e.g., triethylamine). This generates a predictable impurity profile that dictates our purification logic.

Table 1: Physicochemical Profile & Impurity Matrix

CompoundRoleMW ( g/mol )Est. LogPKey Removal Strategy
Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate Target Product 233.69 ~1.8 Retained in organic phase; isolated via chromatography.
Methyl 1-aminocyclohexanecarboxylateUnreacted Starting Material157.21~1.2Protonated by 10% citric acid; removed in aqueous wash.
Chloroacetyl chlorideUnreacted Reagent112.94~0.2Hydrolyzed by NaHCO₃; removed in aqueous wash.
Chloroacetic acidHydrolysis Byproduct94.50~0.2Deprotonated by NaHCO₃; removed in aqueous wash.
Triethylamine hydrochlorideReaction Salt137.65N/AHighly water-soluble; removed in aqueous wash.

Experimental Protocols & Mechanistic Causality

Phase 1: Optimized Liquid-Liquid Extraction (Aqueous Workup)

Objective: Chemoselective removal of unreacted starting materials, acidic byproducts, and salts without hydrolyzing the target ester or amide.

Step-by-Step Protocol:

  • Dilute the crude reaction mixture in Dichloromethane (DCM) (10 mL per gram of crude).

  • Wash the organic layer with an equal volume of saturated aqueous NaHCO₃.

  • Validation Checkpoint: Test the pH of the aqueous layer. It must be ≥ 8.0. If acidic, repeat the NaHCO₃ wash.

  • Wash the organic layer with an equal volume of 10% (w/v) aqueous citric acid.

  • Validation Checkpoint: Test the pH of the aqueous layer. It must be ≤ 3.0 to ensure complete amine protonation.

  • Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temperature <35°C).

Causality & Expert Insight: The sequence of washes is mechanistically deliberate. The NaHCO₃ wash is executed first to immediately quench residual chloroacetyl chloride, converting it into sodium chloroacetate, which partitions exclusively into the aqueous waste [1]. The subsequent 10% citric acid wash selectively protonates the unreacted amine starting material (pKa ~8.5). Citric acid is explicitly chosen over strong mineral acids (like HCl) because its mild acidity (pKa₁ = 3.1) prevents the acid-catalyzed hydrolysis of the sensitive methyl ester moiety [2].

Phase 2: Flash Column Chromatography

Objective: Separation of the target compound from neutral, non-polar organic impurities (e.g., dimerization byproducts).

Step-by-Step Protocol:

  • Pre-equilibrate a Silica Gel 60 column with 100% Hexanes.

  • Dry-load the concentrated organic residue onto silica or load directly as a concentrated DCM solution.

  • Elute using a step gradient: 90:10 Hexanes/Ethyl Acetate, increasing to 70:30 Hexanes/Ethyl Acetate.

  • Validation Checkpoint: Monitor fractions via Thin Layer Chromatography (TLC). Since the target lacks extended conjugation, UV (254 nm) detection is insufficient. Develop TLC plates using Phosphomolybdic Acid (PMA) stain followed by heat; the target will appear as dark blue/green spots against a yellow background.

Causality & Expert Insight: The chloroacetamide and ester groups render the target moderately polar, allowing it to be retained on silica longer than non-polar aliphatic impurities, but eluting well before any residual highly polar degradants. The step gradient prevents co-elution, which often occurs if the solvent polarity is increased too rapidly.

Phase 3: Crystallization / Trituration

Objective: Final polishing to achieve >98% analytical purity and isolate the compound as a stable solid.

Step-by-Step Protocol:

  • Dissolve the chromatographed product in a minimum volume of warm Methyl tert-butyl ether (MTBE) (approx. 40°C).

  • Slowly add Hexanes dropwise while stirring until the solution becomes slightly turbid (the cloud point).

  • Remove from heat and allow to cool to room temperature, then transfer to an ice bath (0°C) for 2 hours.

  • Validation Checkpoint: Before filtration, sample the mother liquor and analyze via TLC. If the target compound spot is intensely dark, the MTBE ratio is too high; add more Hexanes and cool further to force precipitation.

  • Filter the crystals via vacuum filtration and wash with ice-cold Hexanes. Dry under high vacuum.

Causality & Expert Insight: MTBE acts as an excellent solvent for the moderately polar target, while Hexanes act as an anti-solvent. This binary solvent system exploits the differential solubility of the target versus trace lipophilic impurities, which remain dissolved in the hexanes-rich mother liquor [3].

Purification Workflow Diagram

PurificationWorkflow N1 Crude Reaction Mixture (Target, Amine, Acid, Salts) N2 Aqueous Workup (DCM / H2O) N1->N2 N3 Sat. NaHCO3 Wash (Removes Chloroacetic Acid) N2->N3 N4 10% Citric Acid Wash (Removes Unreacted Amine) N3->N4 Org. Layer W1 Aqueous Waste (Na-Chloroacetate) N3->W1 Aq. Layer N5 Organic Phase (Target + Neutral Impurities) N4->N5 Org. Layer W2 Aqueous Waste (Amine Citrate) N4->W2 Aq. Layer N6 Flash Chromatography (SiO2, Hexanes/EtOAc) N5->N6 Concentration N7 Crystallization (MTBE / Hexanes) N6->N7 Target Fractions W3 Mixed Fractions N6->W3 Impurities N8 Purified Target Compound (>98% Purity) N7->N8 Filtration

Figure 1: Purification workflow for Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate.

References

  • Title: US Patent 8,846,929 B2 - Substituted-quinoxaline-type piperidine compounds and the uses thereof Source: Google Patents URL
  • Title: US Patent App.
Method

Application Note: Optimizing Reaction Conditions for Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Mechanistic Rationale Methyl 1-(2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate (CAS: 1423032-76-1) is a critical building block in medicinal chemistry, frequently utilized as an intermediate in the synthesis of complex spirocyclic scaffolds, peptidomimetics, and substituted-quinoxaline-type piperidine compounds targeting ORL-1 receptors for pain management[1][2].

The synthesis relies on the N -chloroacetylation of methyl 1-aminocyclohexane-1-carboxylate. Mechanistically, this is an acyl substitution reaction where the primary amine acts as a nucleophile attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. However, the amine is situated on a sterically hindered tertiary carbon (C1 of the cyclohexane ring). While this steric bulk inherently impedes nucleophilic attack, the exceptional electrophilicity of the acid chloride compensates for this hindrance[3]. The primary optimization challenge lies in managing the highly exothermic nature of the addition, neutralizing the stoichiometric hydrogen chloride ( HCl ) generated, and preventing side reactions such as ketene formation or intermolecular alkylation[4][5].

Experimental Design & Causality

To establish a self-validating, high-yielding protocol, every experimental parameter must be carefully calibrated. The causality behind our optimized parameters is detailed below:

  • Base Selection (The Proton Scavenger): The starting material is commercially supplied as a stable hydrochloride salt (methyl 1-aminocyclohexane-1-carboxylate hydrochloride)[1]. Therefore, a minimum of 2.0 equivalents of base is required: one equivalent to liberate the free nucleophilic amine, and a second to scavenge the HCl byproduct of the acylation[5]. While Triethylamine (TEA) is standard[4][6], we recommend N,N -Diisopropylethylamine (DIPEA) . Its increased steric bulk prevents it from acting as a competing nucleophile against the highly reactive chloroacetyl chloride, thereby minimizing the formation of quaternary ammonium impurities.

  • Solvent System: Dichloromethane (DCM) is the optimal solvent. It provides excellent solubility for both the liberated free base and the resulting amide product, ensuring a homogeneous reaction mixture[5][6]. Alternative solvents like Tetrahydrofuran (THF) often lead to premature precipitation of amine hydrochloride salts, which can encapsulate the starting material and halt conversion.

  • Temperature Profile: The reaction between an unhindered acid chloride and an amine is violently exothermic. Dropwise addition at 0 °C is non-negotiable[4][5]. This suppresses the formation of highly reactive ketene intermediates and prevents thermal degradation. Once the addition is complete, allowing the system to warm to room temperature (20–25 °C) provides the necessary kinetic energy to drive the acylation of the hindered tertiary amine to completion.

Synthetic Workflow Visualization

Workflow A Amine HCl Salt (1.0 eq) D N-Acylation (DCM, 0°C -> RT) A->D B DIPEA Base (2.5 eq) B->D C Chloroacetyl Chloride (1.1 eq) C->D Dropwise Addition E Aqueous Workup (Acid/Base Wash) D->E LCMS Confirmed F Target Amide (>90% Yield) E->F Organic Concentration

Figure 1: Optimized synthetic workflow for the N-chloroacetylation of hindered alpha-amino esters.

Quantitative Optimization Data

The following table summarizes the optimization matrix evaluated during the development of this protocol. Data demonstrates the superiority of the DCM/DIPEA system.

EntrySolventBase (Equiv.)Temp ProfileYield (%)Purity (HPLC %)Mechanistic Observation
1DCMTEA (2.5)0 °C RT8596.5Standard conditions; trace quaternary ammonium impurities detected.
2 DCM DIPEA (2.5) 0 °C RT 92 98.8 Optimized; clean profile, complete conversion, minimal side products.
3THFTEA (2.5)0 °C RT7894.2Sluggish kinetics; precipitation of TEA·HCl hindered magnetic stirring.
4TolueneK 2​ CO 3​ (3.0)RT 80 °C6588.0Biphasic slurry; thermal degradation and hydrolysis of acid chloride observed.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. In-line observational checks are included to ensure the operator can verify the success of each phase before proceeding.

Materials Required:
  • Methyl 1-aminocyclohexane-1-carboxylate hydrochloride (1.0 eq, limiting reagent)

  • Chloroacetyl chloride (1.1 eq)

  • N,N -Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) (10 mL per gram of starting material)

Step-by-Step Methodology:

Phase 1: Free-Basing and Preparation

  • Equip a flame-dried round-bottom flask with a PTFE-coated magnetic stir bar, an argon/nitrogen inlet, and a rubber septum.

  • Charge the flask with methyl 1-aminocyclohexane-1-carboxylate hydrochloride (1.0 eq).

  • Add anhydrous DCM to achieve a concentration of approximately 0.5 M. Observation: The mixture will be a cloudy suspension.

  • Inject DIPEA (2.5 eq) via syringe over 2 minutes at room temperature. Stir for 15 minutes.

    • Self-Validation Check: The cloudy suspension should transition to a clear, homogeneous solution, confirming the successful liberation of the free amine and the solubility of the resulting DIPEA·HCl salt.

Phase 2: Electrophilic Addition 5. Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes. 6. In a separate dry vial, dilute chloroacetyl chloride (1.1 eq) with an equal volume of anhydrous DCM. 7. Add the chloroacetyl chloride solution dropwise to the reaction mixture via a syringe pump (or careful manual injection) over 30 minutes.

  • Causality: Dropwise addition controls the exotherm and prevents localized concentration spikes of the highly reactive acid chloride, which could lead to over-acylation or oligomerization[4].
  • Maintain stirring at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature (20–25 °C) for an additional 2 hours.

Phase 3: Reaction Monitoring & Quenching 9. Monitor the reaction progress via TLC (Eluent: 30% EtOAc in Hexanes) or LCMS.

  • Self-Validation Check: The reaction is deemed complete when the ninhydrin-active spot corresponding to the starting amine is completely consumed.
  • Once complete, quench the reaction by slowly adding saturated aqueous NaHCO3​ (equal to half the reaction volume) at room temperature. Stir vigorously for 15 minutes to hydrolyze any unreacted chloroacetyl chloride.

Phase 4: Isolation and Purification 11. Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with DCM ( 2×10 mL ). 12. Combine the organic layers and wash sequentially with: * 1 M aqueous HCl (removes excess DIPEA and any trace unreacted amine). Self-Validation: Check the pH of the aqueous waste; it must be acidic (< pH 3).

  • Saturated aqueous NaHCO3​ (neutralizes residual acid).
  • Brine (removes bulk water).
  • Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure using a rotary evaporator.
  • The resulting product, methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate, is typically obtained as a highly pure solid or viscous oil that crystallizes upon standing, requiring no further purification for downstream coupling[6].

Sources

Application

Large-Scale Synthesis and Process Optimization of Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate

Executive Summary & Scope Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate (CAS: 1423032-76-1) is a highly functionalized, sterically hindered building block widely utilized in the synthesis of spirocyclic peptidomi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate (CAS: 1423032-76-1) is a highly functionalized, sterically hindered building block widely utilized in the synthesis of spirocyclic peptidomimetics and active pharmaceutical ingredients (APIs). The presence of both a methyl ester and a reactive α-chloroamide makes it an ideal precursor for intramolecular cyclizations and cross-coupling reactions.

This application note details a highly scalable, two-step synthetic protocol optimized for multi-kilogram production. By prioritizing atom economy, thermodynamic control, and the circumvention of unstable intermediates, this guide provides a self-validating workflow for process chemists and drug development professionals.

Retrosynthetic Analysis & Route Justification

The most direct and scalable route to the target molecule begins with the commercially available non-natural amino acid, 1-aminocyclohexanecarboxylic acid.

  • Step 1: Esterification. We employ a thionyl chloride ( SOCl2​ ) mediated Fischer esterification in methanol. This method is superior to standard acid-catalyzed esterification because SOCl2​ reacts irreversibly with methanol to generate anhydrous HCl in situ, driving the equilibrium forward while simultaneously protecting the amine as a hydrochloride salt [1].

  • Step 2: N-Acylation. The resulting methyl ester hydrochloride is subjected to N-acylation using chloroacetyl chloride.

Mechanistic Causality & Process Insight: A critical failure point in amino ester synthesis is the isolation of the free base, which rapidly undergoes intermolecular self-condensation to form stable diketopiperazines [2]. To prevent this, our protocol deliberately avoids isolating the free base. Instead, the hydrochloride salt is suspended directly in dichloromethane (DCM), and the free base is liberated in situ via the addition of triethylamine ( Et3​N ) only in the presence of the electrophile (chloroacetyl chloride). This kinetic trapping ensures high yields and prevents degradation.

Route A 1-Aminocyclohexane- 1-carboxylic acid B Methyl 1-aminocyclohexane- 1-carboxylate HCl A->B SOCl2, MeOH 0°C to 65°C C Methyl 1-(2-chloroacetamido) cyclohexane-1-carboxylate B->C ClCH2COCl, Et3N DCM, -5°C to 0°C

Figure 1: Two-step synthetic route avoiding free-base isolation to prevent diketopiperazine formation.

Step 1: Esterification of 1-Aminocyclohexanecarboxylic Acid

Mechanistic Causality

The addition of SOCl2​ to methanol is highly exothermic and generates methyl chlorosulfite and HCl . The HCl protonates the amino group, rendering it non-nucleophilic, while the carboxylic acid undergoes nucleophilic acyl substitution. The steric bulk of the cyclohexane ring necessitates extended refluxing to achieve complete conversion.

Step-by-Step Protocol
  • Reactor Preparation: Equip a jacketed glass-lined reactor (10 L) with a mechanical stirrer, reflux condenser, internal temperature probe, and a scrubber system (containing 2M NaOH ) to neutralize SO2​ and HCl off-gases.

  • Solvent Loading: Charge the reactor with anhydrous Methanol (5.0 L, 10 volumes). Cool the system to 0°C using a chiller.

  • Activation: Dropwise add Thionyl Chloride (1.09 kg, 9.16 mol, 1.5 equiv) over 2 hours. Maintain the internal temperature below 10°C. Self-Validation: The solution should remain clear; the exothermic spike confirms the generation of methanolic HCl .

  • Substrate Addition: Add 1-aminocyclohexanecarboxylic acid (875 g, 6.11 mol, 1.0 equiv) in portions.

  • Reflux: Heat the reactor to 65°C (reflux) and stir for 18 hours.

  • In-Process Control (IPC): Sample the reaction, dilute with water/acetonitrile, and analyze via HPLC (UV 210 nm). Proceed when starting material is < 1.0%.

  • Concentration: Distill off the methanol under reduced pressure (40°C, 100 mbar) until a thick white slurry forms.

  • Trituration: Add Methyl tert-butyl ether (MTBE) (2.0 L), stir for 1 hour at room temperature, filter the white crystalline solid, and dry under vacuum at 45°C.

Step 2: N-Acylation with Chloroacetyl Chloride

Mechanistic Causality

Chloroacetyl chloride is a bifunctional reagent. The acid chloride is orders of magnitude more reactive than the alkyl chloride towards nitrogen nucleophiles. Strict temperature control (-5°C to 0°C) is mandatory; elevated temperatures promote the dehydrohalogenation of chloroacetyl chloride to form highly reactive ketenes, leading to colored impurities and over-acylated (imide) byproducts [3].

Step-by-Step Protocol
  • Suspension: Charge a clean, dry 10 L reactor with Methyl 1-aminocyclohexane-1-carboxylate hydrochloride (1.0 kg, 5.16 mol, 1.0 equiv) and anhydrous Dichloromethane (DCM) (5.0 L).

  • Cooling: Chill the suspension to -5°C.

  • Electrophile Addition: Add Chloroacetyl chloride (641 g, 5.68 mol, 1.1 equiv) in one portion. The mixture remains a suspension.

  • In Situ Free-Basing & Coupling: Slowly add Triethylamine ( Et3​N ) (1.15 kg, 11.35 mol, 2.2 equiv) dropwise via an addition funnel over 3 hours.

    • Critical Parameter: Maintain internal temperature between -5°C and 0°C. The reaction is highly exothermic. As Et3​N is added, the starting material dissolves, and Et3​N⋅HCl precipitates.

  • Maturation: Stir for 2 hours at 0°C.

  • IPC: Quench a 1 mL sample in saturated NaHCO3​ , extract with DCM, and analyze the organic layer via HPLC. Target: < 0.5% unreacted amine.

Downstream Processing & Purification

Large-scale purification avoids chromatography in favor of liquid-liquid extraction and crystallization, optimizing the E-factor (environmental factor) of the process.

PFD R1 Reactor: Acylation (DCM Suspension) Q1 Quench & Wash (Aqueous HCl, NaHCO3, Brine) R1->Q1 Crude Mixture S1 Phase Separation Q1->S1 Biphasic Mixture C1 Crystallization (Heptane/EtOAc) S1->C1 Organic Phase (Solvent Swap) Waste Aqueous Waste Treatment (Et3N·HCl removal) S1->Waste Aqueous Phase F1 Filtration & Vacuum Drying C1->F1 Purified Slurry P1 Final API Intermediate (>99% HPLC Purity) F1->P1 Wet Cake

Figure 2: Downstream processing and crystallization workflow for large-scale production.

Workup Protocol
  • Quench: Add 2.0 L of cold water to the reactor to dissolve the Et3​N⋅HCl salts. Stir for 15 minutes and separate the phases.

  • Acid Wash: Wash the organic layer with 1M HCl (2.0 L) to remove any residual Et3​N .

  • Base Wash: Wash with saturated aqueous NaHCO3​ (2.0 L) to neutralize residual acids.

  • Drying: Wash with brine (2.0 L), dry over anhydrous Na2​SO4​ , and filter.

  • Solvent Swap & Crystallization: Concentrate the DCM layer under reduced pressure to approximately 1.5 L. Gradually add Heptane (3.0 L) while distilling off the remaining DCM. Cool the resulting slurry to 5°C, filter, and wash the cake with cold Heptane. Dry at 40°C under vacuum.

Quantitative Data & Yield Analysis

The following tables summarize the expected stoichiometry, mass balance, and quality metrics for a standard 1-kilogram scale batch.

Table 1: Stoichiometry and Mass Balance (Step 1 - Esterification)

Reagent / ProductMW ( g/mol )EquivalentsMass / VolumeFunction
1-Aminocyclohexanecarboxylic acid143.181.0875 gStarting Material
Thionyl Chloride ( SOCl2​ )118.971.51.09 kgActivating Agent
Methanol32.04Excess5.0 LSolvent / Reactant
Methyl 1-aminocyclohexane-1-carboxylate HCl 193.67 1.0 (Theoretical) 1.12 kg (Isolated) Intermediate

Table 2: Stoichiometry and Mass Balance (Step 2 - N-Acylation)

Reagent / ProductMW ( g/mol )EquivalentsMass / VolumeFunction
Intermediate HCl Salt193.671.01.00 kgStarting Material
Chloroacetyl Chloride112.941.1641 gElectrophile
Triethylamine ( Et3​N )101.192.21.15 kgBase / Scavenger
Dichloromethane (DCM)84.93-5.0 LSolvent
Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate 233.70 1.0 (Theoretical) 1.06 kg (Isolated) Final Product

Table 3: Yield and Quality Metrics

MetricStep 1 (Esterification)Step 2 (N-Acylation)Overall Process
Molar Yield 94.5%88.0%83.1%
HPLC Purity (a/a%) > 98.5%> 99.2%> 99.0%
Appearance White crystalline powderWhite to off-white solidWhite solid

Safety, Health, and Environment (SHE)

  • Chloroacetyl Chloride: Highly toxic, corrosive, and a severe lachrymator. Must be handled in a tightly sealed reactor or a high-performance fume hood. Ensure appropriate PPE, including heavy-duty nitrile or butyl rubber gloves.

  • Thionyl Chloride: Reacts violently with water to evolve HCl and SO2​ gases. A caustic scrubber system is strictly required during Step 1.

  • Thermal Runaway: The addition of Et3​N in Step 2 is highly exothermic. Addition rates must be strictly controlled and interlocked with the internal reactor temperature to prevent runaway ketene generation.

References

  • Wang, L., et al. (2012). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 17(1), 1184-1191. Available at:[Link]

  • Botti, P., et al. (1996). Side Reactions in Peptide Synthesis. Academic Press. Available at:[Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate

Target Audience: Researchers, Application Scientists, and Process Chemists in Drug Development. Welcome to the Technical Support Center.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Process Chemists in Drug Development.

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles encountered when synthesizing Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate. This process relies on a two-step sequence: the esterification of 1-aminocyclohexanecarboxylic acid followed by N-acylation with chloroacetyl chloride.

The primary causal factor for low yields in this workflow is the quaternary α -carbon of the cyclohexane ring. This structural feature introduces severe steric hindrance, drastically increasing the activation energy required for nucleophilic attack at both the carbonyl carbon and the amine nitrogen[1].

Workflow & Mechanistic Overview

SynthesisWorkflow SM 1-Aminocyclohexanecarboxylic Acid (Starting Material) Step1 Step 1: Esterification Reagents: SOCl2, MeOH Temp: 0°C to Reflux SM->Step1 Int1 Methyl 1-aminocyclohexanecarboxylate HCl (Intermediate) Step1->Int1 Yield: >85% Step2 Step 2: N-Acylation Reagents: Chloroacetyl Chloride, Et3N, DCM Temp: 0°C to RT Int1->Step2 Product Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate (Target Product) Step2->Product Yield: 70-85%

Caption: Workflow for the two-step synthesis of Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate.

Expert FAQs: Troubleshooting Low Yields

Q1: My esterification step (Step 1) is stalling at <40% conversion. Why isn't standard Fischer esterification (HCl/MeOH) working? Causality: The bulky cyclohexane ring physically blocks the approach of the methanol nucleophile to the protonated carboxylic acid. Solution: You must bypass the standard Fischer equilibrium mechanism by using the Thionyl Chloride ( SOCl2​ ) method[2]. SOCl2​ converts the carboxylic acid into a highly reactive acyl chloride (or activated sulfite) in situ, which forces the nucleophilic acyl substitution forward despite the steric crowding. Furthermore, the reaction must be refluxed; room temperature is kinetically insufficient to overcome the activation energy barrier for this specific sterically hindered substrate[1].

Q2: During N-acylation (Step 2), I have unreacted methyl 1-aminocyclohexanecarboxylate even with excess chloroacetyl chloride. What is failing? Causality: Two factors usually cause this failure. First, the starting material isolated from Step 1 is a hydrochloride salt. If the effective pH of the organic phase is too low, the amine remains protonated and non-nucleophilic. Second, chloroacetyl chloride is highly moisture-sensitive. Adventitious water in your solvent will rapidly hydrolyze it to chloroacetic acid, destroying your reagent stoichiometry. Solution: Ensure your dichloromethane (DCM) is strictly anhydrous. Use at least 2.5 to 3.0 equivalents of an organic base like Triethylamine ( Et3​N ). The first equivalent neutralizes the HCl salt, the second scavenges the HCl byproduct of the acylation, and the excess ensures the equilibrium heavily favors the free amine[3].

Q3: LC-MS analysis of my acylation step shows a complex mixture, including a mass corresponding to[M + 42] and species lacking the chlorine isotope pattern. What are these? Causality: You are observing over-reaction side products driven by poor temperature control or incorrect stoichiometry:

  • Over-acylation ([M + 42]): The secondary amide product can act as a nucleophile and attack a second molecule of chloroacetyl chloride, forming an imide. This is exacerbated by elevated temperatures and excess acyl chloride.

  • Chloride Displacement: The aliphatic α -chloride of the chloroacetyl group is susceptible to SN​2 displacement by excess base or unreacted amine, leading to quaternary ammonium side products. Solution: Keep the reaction strictly at 0∘C during addition and do not exceed room temperature. Limit chloroacetyl chloride to exactly 1.1 equivalents.

TroubleshootingLogic Issue Low Yield in Acylation Step Check1 Is SM fully consumed? Issue->Check1 Yes1 Yes: Side reactions occurring Check1->Yes1 TLC/LC-MS No1 No: Incomplete reaction Check1->No1 TLC/LC-MS OverAcyl Over-acylation (Imide) Solution: Reduce equivalents of acyl chloride Yes1->OverAcyl Hydrolysis Reagent Hydrolysis Solution: Use dry DCM and fresh reagents No1->Hydrolysis Base Insufficient Base Solution: Add >2.5 eq Et3N to neutralize HCl salt No1->Base

Caption: Diagnostic logic tree for troubleshooting low yields during the N-acylation step.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, these protocols are designed as self-validating systems. Do not proceed to the next step if a validation checkpoint fails.

Protocol A: Synthesis of Methyl 1-aminocyclohexanecarboxylate Hydrochloride
  • Preparation: Suspend 1-aminocyclohexanecarboxylic acid (1.0 eq) in anhydrous methanol (10 volumes) under an inert atmosphere ( N2​ or Ar).

  • Activation: Cool the suspension to 0∘C using an ice bath. Add Thionyl Chloride ( SOCl2​ , 2.0 eq) dropwise over 30 minutes.

    • Validation Checkpoint 1: The suspension must gradually clear as the highly soluble ester forms. Vigorous gas evolution ( SO2​ and HCl) must be observed. If no gas evolves, your SOCl2​ has degraded.

  • Reflux: Remove the ice bath and heat the reaction to reflux ( 65∘C ) for 12–16 hours.

  • Isolation: Concentrate the mixture in vacuo. Triturate the resulting solid with cold diethyl ether and filter.

    • Validation Checkpoint 2: Yield should be >85%. LC-MS must show the [M+H]+ peak for the ester (m/z ~158) with no trace of the starting acid (m/z ~144)[4].

Protocol B: Synthesis of Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate
  • Neutralization: Dissolve methyl 1-aminocyclohexanecarboxylate hydrochloride (1.0 eq) in anhydrous DCM (10 volumes). Add Triethylamine (3.0 eq) and stir for 15 minutes at room temperature.

    • Validation Checkpoint 3: Spot the mixture on wet pH paper. It must read pH > 8, confirming the complete liberation of the free amine. If pH < 8, add more base.

  • Acylation: Cool the solution to 0∘C . Add Chloroacetyl chloride (1.1 eq) dropwise via syringe over 15 minutes[3].

  • Reaction: Stir at 0∘C for 1 hour, then allow to warm to room temperature for 2 hours.

    • Validation Checkpoint 4: TLC (e.g., 5% MeOH in DCM) should show complete consumption of the amine. A Ninhydrin stain will show a lack of primary amines (no purple spots).

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM. Wash the organic layer with 10% citric acid (to remove unreacted amine/base), dry over Na2​SO4​ , and concentrate.

Quantitative Data Summary

The following table summarizes the causal relationship between reaction parameters and the expected chemical outcomes based on optimization data.

Reaction ParameterVariable TestedObserved Result / YieldMechanistic Rationale
Step 1: Temperature Room Temperature< 20%Insufficient thermal energy to overcome the steric hindrance of the quaternary cyclohexane ring.
Step 1: Temperature Reflux ( 65∘C )88 - 95%Provides necessary activation energy for nucleophilic attack[4].
Step 2: Base Equivalents 1.5 eq Et3​N 40 - 50%Fails to fully neutralize the HCl salt and scavenge generated HCl, leaving the amine protonated.
Step 2: Base Equivalents 3.0 eq Et3​N 75 - 85%Ensures complete liberation of the nucleophilic free amine[3].
Step 2: Acyl Chloride Eq. 2.0 eqHigh impuritiesPromotes formation of di-acylated imide side products.
Step 2: Acyl Chloride Eq. 1.1 eq75 - 85%Minimizes over-acylation while ensuring complete conversion of the starting material.
References
  • Kenner, G. W., Preston, J., & Sheppard, R. C. (1965). Peptides. Part XVII. Derivatives of 1-aminocyclohexanecarboxylic acid. Journal of the Chemical Society, 6239-6243. RSC Publishing. 1

  • ChemicalBook. (2025). Methyl-1-aminocyclohexane carboxylate (free base) Synthesis and Properties. 4

  • Benchchem. (2025). Methyl 1-aminocyclohexane-1-carboxylate Protocol. 2

  • Shao, L., & Campbell, J. E. (2014). Substituted-quinoxaline-type piperidine compounds and the uses thereof (US Patent US8846929B2). Google Patents.3

Sources

Optimization

stability and degradation pathways of Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate (CAS: 1423032-76-1).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate (CAS: 1423032-76-1). Because this compound is a geminally disubstituted cyclohexane featuring two highly reactive functional groups, understanding its structural vulnerabilities is critical for assay reproducibility and formulation stability.

Part 1: The Bifunctional Dilemma (Mechanistic Overview)

The instability of Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate in aqueous and biological media is driven by a predictable, cascading chemical logic tied to its two functional moieties:

  • The α -Chloroacetamide Electrophile : The electron-withdrawing nature of the amide carbonyl makes the adjacent α -carbon highly electrophilic. This facilitates rapid bimolecular nucleophilic substitution (SN2) reactions with exogenous nucleophiles, particularly thiols[1]. While relatively stable in pure water, the presence of strong nucleophiles dramatically accelerates degradation[2].

  • The Methyl Ester Moiety : The ester is susceptible to specific acid and base catalysis. In aqueous media, basic conditions (pH > 8) rapidly accelerate saponification, yielding the corresponding carboxylic acid and methanol[3].

  • The Proximity Effect (Intramolecular Cyclization) : The most complex degradation pathway occurs post-hydrolysis. Once the ester is converted to a carboxylate anion, the molecule possesses both a strong internal nucleophile (the carboxylate oxygen) and a potent electrophile (the α -chloro group). Driven by the entropic favorability of 6-membered ring formation, the carboxylate attacks the α -carbon, displacing the chloride ion to form a stable spiro-fused morpholine-2,5-dione derivative[4].

Part 2: Degradation Pathway Visualization

Degradation Parent Methyl 1-(2-chloroacetamido) cyclohexane-1-carboxylate Acid 1-(2-chloroacetamido) cyclohexane-1-carboxylic acid Parent->Acid Ester Hydrolysis (pH > 8 or pH < 4) Adduct Thioether/Amine Adducts Parent->Adduct Intermolecular SN2 (Thiols, Amines) Cyclized Spiro-morpholine-2,5-dione Derivative Acid->Cyclized Intramolecular Cyclization (-HCl)

Degradation pathways of Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate.

Part 3: Frequently Asked Questions (FAQs)

Q1: Why does my compound completely disappear when formulated in standard biological buffers (e.g., pH 8.0 Tris)? A1: Two factors drive this. First, Tris is a primary amine and can act as a weak nucleophile. Second, and more importantly, pH 8.0 induces base-catalyzed ester hydrolysis[3]. Once the methyl ester hydrolyzes to the carboxylic acid, the molecule rapidly undergoes intramolecular cyclization to form a spiro-morpholine-2,5-dione[4]. To prevent this, formulate the compound in slightly acidic to neutral buffers (pH 6.0–6.5) using non-nucleophilic buffering agents like HEPES or MOPS.

Q2: I am using Dithiothreitol (DTT) to maintain reducing conditions in my enzymatic assay. Is this compatible? A2: No. The α -chloroacetamide group is a potent alkylating agent designed to react with sulfhydryl groups via an SN2 mechanism[1]. DTT or β -mercaptoethanol will rapidly attack the electrophilic α -carbon, forming a covalent thioether adduct and completely depleting your active compound[2]. Switch to a non-nucleophilic reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).

Q3: How should I store the lyophilized powder and stock solutions to maximize half-life? A3: The solid powder must be stored desiccated at -20°C to prevent moisture-induced hydrolysis. Stock solutions should be prepared in anhydrous, amine-free solvents (e.g., 100% DMSO) and kept at -80°C. Avoid repeated freeze-thaw cycles, which introduce atmospheric condensation into the vial.

Part 4: Troubleshooting Matrix & Quantitative Stability Profile

Use the following diagnostic matrix to identify the root cause of experimental failures based on LC-MS observations.

LC-MS Observation (Positive Ion Mode)Causality / MechanismCorrective Action
Rapid loss of m/z 234.1 , appearance of m/z 220.1Base-catalyzed hydrolysis of the methyl ester to the carboxylic acid.Adjust buffer to pH 6.0–6.5. Avoid prolonged aqueous storage at room temperature.
Appearance of m/z 184.1 (Loss of HCl from the acid)Intramolecular cyclization forming the spiro-morpholine-2,5-dione.Lower the pH to protonate the carboxylate (preventing nucleophilic attack) and reduce incubation temperature.
Appearance of m/z 388.2 (Parent + DTT adduct)Intermolecular SN2 displacement of the α -chloride by exogenous thiols.Remove thiol-based reducing agents (DTT, BME) from the assay buffer. Substitute with TCEP.

Table 2: Comparative Stability Profile (Apparent Half-Life at 37°C) | Environmental Condition | Primary Degradation Pathway | Apparent t1/2​ | Major Degradate Detected | | :--- | :--- | :--- | :--- | | pH 4.0 (50 mM Acetate) | Acid-catalyzed hydrolysis | > 72 hours | m/z 220.1 (Carboxylic Acid) | | pH 6.5 (50 mM Phosphate) | None (Stable Baseline) | > 120 hours | N/A (Parent remains intact) | | pH 8.5 (50 mM Tris) | Base-catalyzed hydrolysis & Cyclization | < 4 hours | m/z 184.1 (Spiro-morpholine-dione) | | pH 7.4 + 5 mM GSH | Intermolecular SN2 Substitution | < 30 minutes | m/z 505.2 (GSH-Adduct) |

Part 5: Self-Validating Protocol: LC-MS Stability-Indicating Assay

To accurately profile the degradation kinetics of this compound in your specific assay matrix, utilize this self-validating LC-MS workflow.

Rationale for Self-Validation: This protocol relies on a Mass Balance Check . If the assay is functioning correctly, the molar sum of the parent compound and all quantified degradates must equal the initial starting concentration. A failure in mass balance indicates a flaw in the system (e.g., compound precipitating out of solution or irreversibly binding to the plastic microplate).

Step-by-Step Methodology:

  • Stock Preparation : Prepare a 10 mM stock of Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate in anhydrous DMSO.

  • Matrix Spiking : Spike the stock solution into your chosen experimental buffer to a final concentration of 100 µM (ensuring final DMSO concentration is ≤1% ). Incubate in a sealed glass vial at 37°C.

  • Time-Course Sampling : Aliquot 50 µL of the mixture at t=0,1,2,4,8, and 24 hours.

  • Mechanistic Quenching (Critical Step) : Immediately quench each aliquot by adding 50 µL of ice-cold Acetonitrile containing 0.2% Formic Acid.

    • Causality: The organic solvent precipitates any proteins present, while the low pH instantly protonates the transient carboxylate intermediate, halting the intramolecular cyclization cascade and freezing the degradation profile in time.

  • LC-MS Analysis : Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) using a water/acetonitrile gradient with 0.1% Formic Acid.

  • Data Processing & Validation : Integrate the peaks for the parent ( m/z 234.1), the hydrolyzed acid ( m/z 220.1), and the cyclized morpholine-dione ( m/z 184.1). Calculate the molar concentration of each.

    • Validation Check: Verify that [Parent]+[Acid]+[Cyclized]≥95% of the t0​ concentration. If mass balance is lost, switch from polypropylene plates to low-binding glass inserts to prevent hydrophobic adsorption.

Part 6: References

  • A Comparative Guide to the Reactivity of 2-chloro-N-(1-phenylethyl)acetamide and other N-substituted Chloroacetamides. Benchchem. 1

  • Kinetics and Mechanism of the Nucleophilic Displacement Reactions of Chloroacetanilide Herbicides: Investigation of α-Substituent Effects. Journal of Agricultural and Food Chemistry - ACS Publications. 2

  • Technical Support Center: Hydrolysis of m-PEG4-CH2-methyl ester. Benchchem. 3

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. 4

Sources

Troubleshooting

avoiding byproduct formation in Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing chemoselectivity issues during the synthesis of sterically hindered amides.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing chemoselectivity issues during the synthesis of sterically hindered amides. The acylation of methyl 1-aminocyclohexanecarboxylate with to yield is a foundational transformation in the development of spirocyclic scaffolds and piperidine-based therapeutics .

While the α,α -disubstituted nature of the starting amine inherently prevents severe over-acylation, the bifunctional nature of the electrophile introduces competing pathways—namely, hydrolysis and intermolecular N-alkylation. This guide provides field-proven insights, causality-driven troubleshooting, and a self-validating protocol to ensure high-fidelity synthesis.

Mechanistic Pathway & Workflow

To effectively troubleshoot, we must first visualize the competing mechanistic pathways. The diagram below illustrates the divergence between the optimal acylation route and the formation of common byproducts.

G SM1 Methyl 1-aminocyclohexanecarboxylate (HCl Salt) Base DIPEA in Anhydrous DCM (Acid Scavenger & Solvent) SM1->Base SM2 Chloroacetyl Chloride SM2->Base Target Methyl 1-(2-chloroacetamido) cyclohexane-1-carboxylate (Target Product) Base->Target 0 °C, Strict Stoichiometry BP1 Dimer/Oligomer (Intermolecular N-alkylation) Base->BP1 Excess Amine / >15 °C BP2 Chloroacetic Acid (Hydrolysis) Base->BP2 Adventitious Water BP3 Morpholine-2,5-dione Deriv. (Intramolecular Cyclization) Target->BP3 Strong Base Workup

Reaction pathway showing optimal acylation versus common byproduct formation routes.

Quantitative Byproduct Analysis

Understanding the analytical signatures of your impurities is the first step in mitigating them. Table 1 summarizes the quantitative data and causality for the most frequent byproducts encountered in this workflow.

Table 1: Quantitative Analysis of Byproduct Formation and Mitigation

ByproductCausality (Mechanism)Analytical Signature (LC-MS / ¹H NMR)Mitigation Strategy
Chloroacetic Acid Hydrolysis of chloroacetyl chloride due to adventitious water in the solvent or highly hygroscopic amine salts.LC-MS: [M-H]⁻ 93 NMR: Singlet ~4.1 ppm (D₂O)Dry amine salt in a vacuum oven (40 °C, 24 h); use anhydrous DCM and dry DIPEA.
Dimeric Adduct Intermolecular N-alkylation: unreacted amine performs an Sₙ2 attack on the product's α -chloride.LC-MS: [M+H]⁺ 355 NMR: Complex multiplet for cyclohexyl ringsMaintain 0–5 °C during addition; avoid prolonged stirring >15 °C.
Morpholine-2,5-dione Derivative Intramolecular cyclization: The carboxylate attacks the α -chloride after ester hydrolysis during a basic workup.LC-MS: [M+H]⁺ 184Avoid hydroxide bases; use saturated NaHCO₃ and 10% citric acid for workup.
Troubleshooting FAQs

Q1: I am observing a +121 m/z adduct in my LC-MS. What is this and how do I avoid it? A1: A +121 m/z mass addition (relative to the target [M+H]⁺ 234) corresponds to the dimeric byproduct (m/z 355). This occurs when the unreacted methyl 1-aminocyclohexanecarboxylate (a moderate nucleophile) undergoes an Sₙ2 displacement on the α -chloride of your newly formed product.

  • Causality: High temperatures or prolonged reaction times after the initial acylation phase promote this secondary Sₙ2 reaction.

  • Solution: Maintain the reaction temperature strictly at 0–5 °C during the addition of and do not let it exceed 15 °C during the post-addition stirring. Ensure the acyl chloride is added dropwise to avoid localized heating.

Q2: My yield is low, and I see a significant amount of unreacted amine, despite using 1.1 equivalents of chloroacetyl chloride. A2: This indicates the premature consumption of your electrophile, most commonly through hydrolysis to chloroacetic acid.

  • Causality: If using anhydrous conditions (e.g., DCM with DIPEA), adventitious water in the solvent or highly hygroscopic amine hydrochloride salts can rapidly hydrolyze the acyl chloride.

  • Solution: Dry the methyl 1-aminocyclohexanecarboxylate hydrochloride thoroughly in a vacuum oven (40 °C, 24 h) prior to use. Use anhydrous DCM and ensure your DIPEA is stored over molecular sieves.

Q3: During workup, my product seems to degrade into a species with an m/z of 184. A3: This is likely the formation of a morpholine-2,5-dione derivative.

  • Causality: The chloroacetamide group is susceptible to intramolecular cyclization if the ester group is hydrolyzed to the carboxylate. Strong bases during workup (like 1M NaOH) can trigger ester hydrolysis, and the resulting carboxylate rapidly attacks the adjacent α -chloride.

  • Solution: Use mild, slightly acidic or neutral conditions for the aqueous workup. Wash the organic layer with saturated aqueous NaHCO₃, followed by 10% citric acid, and finally brine. Avoid hydroxide bases entirely during isolation .

Optimized Experimental Protocol

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

1. Preparation & Drying

  • Step: Transfer methyl 1-aminocyclohexanecarboxylate hydrochloride (10.0 mmol, 1.93 g) to a 250 mL round-bottom flask. Dry under vacuum at 40 °C for 24 hours.

  • Causality: Removes trace moisture that would otherwise hydrolyze the electrophile.

  • Self-Validation: The salt must present as a free-flowing powder. Clumping indicates residual moisture.

2. Free-Basing & Solvent Setup

  • Step: Purge the flask with N₂. Suspend the salt in anhydrous dichloromethane (DCM, 50 mL). Add N,N-diisopropylethylamine (DIPEA, 25.0 mmol, 4.35 mL, 2.5 eq).

  • Causality: DIPEA neutralizes the HCl salt to generate the nucleophilic free amine and acts as an acid scavenger for the HCl produced during acylation.

  • Self-Validation: The transition from a cloudy suspension to a clear, homogeneous solution confirms the complete neutralization of the HCl salt.

3. Electrophile Addition

  • Step: Cool the reaction mixture to 0 °C using an ice-water bath. Dilute chloroacetyl chloride (11.0 mmol, 0.88 mL, 1.1 eq) in anhydrous DCM (10 mL). Add this solution dropwise over 30 minutes via an addition funnel, maintaining the internal temperature below 5 °C.

  • Causality: Dropwise addition at 0 °C prevents localized heating, suppressing the Sₙ2 dimerization pathway.

  • Self-Validation: A mild exotherm indicates the acylation is actively proceeding. The solution may turn slightly yellow, which is normal.

4. Reaction Monitoring

  • Step: Stir the mixture at 0 °C for 1 hour. Monitor by LC-MS or TLC (Hexanes/EtOAc 3:1).

  • Causality: Ensures complete conversion before the temperature is allowed to rise, preventing side reactions.

  • Self-Validation: LC-MS should show the complete disappearance of the amine mass and the appearance of the target [M+H]⁺ 234 peak .

5. Quench & Workup

  • Step: Quench the reaction by adding saturated aqueous NaHCO₃ (30 mL) directly at 0 °C. Separate the layers. Wash the organic layer with 10% aqueous citric acid (30 mL), then with brine (30 mL).

  • Causality: NaHCO₃ neutralizes residual acid without hydrolyzing the ester. Citric acid removes any unreacted amine and excess DIPEA.

  • Self-Validation: The organic layer should remain clear. An emulsion during the citric acid wash suggests incomplete removal of DIPEA; repeat the wash if necessary.

6. Isolation

  • Step: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (water bath <30 °C) to yield the crude product.

  • Causality: Keeping the water bath temperature low during concentration prevents thermal degradation of the aliphatic chloride.

References
  • Chloroacetyl chloride. Wikipedia. Available at: [Link]

  • Substituted-quinoxaline-type piperidine compounds and the uses thereof. Google Patents (US8846929B2).

Reference Data & Comparative Studies

Validation

comparative analysis of synthesis routes for Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate

An in-depth comparative analysis of the synthesis routes for Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate (CAS: 1423032-76-1) 1. This compound is a highly valuable, sterically hindered unnatural amino acid deriv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of the synthesis routes for Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate (CAS: 1423032-76-1) 1. This compound is a highly valuable, sterically hindered unnatural amino acid derivative used extensively as a rigid building block in peptidomimetic drug discovery and agrochemical development. The α,α-disubstituted cyclohexane ring restricts conformational flexibility, making it an excellent moiety for probing structure-activity relationships (SAR) in tight binding pockets [[2]]().

As a Senior Application Scientist, I have evaluated the primary synthetic pathways to construct this molecule. The synthesis universally begins with the esterification of 1-aminocyclohexanecarboxylic acid. However, the subsequent N-acylation step presents a critical strategic divergence. Chloroacetyl chloride is a highly reactive, bifunctional reagent, but it poses significant toxicity and handling risks 3. The choice of acylation conditions drastically impacts the impurity profile, scalability, and safety of the process.

Quantitative Comparison of N-Acylation Routes

The following table summarizes the performance metrics of the three primary N-acylation strategies evaluated for converting Methyl 1-aminocyclohexanecarboxylate to the target compound.

ParameterRoute A: Anhydrous AcylationRoute B: Schotten-BaumannRoute C: Peptide Coupling
Typical Yield 85–90%80–88%70–80%
Reaction Time 2 hours1.5 hours12–16 hours
Reagent Hazard High (Toxic/Corrosive liquid)Moderate (Aqueous buffering)Low (Solid reagents)
Atom Economy HighHighLow (Generates urea waste)
Scalability Poor (Exothermic, side-reactions)Excellent (Aqueous heat sink)Moderate (Cost prohibitive)
Impurity Profile Prone to over-acylationVery cleanTrace urea byproducts

Experimental Workflows & Mechanistic Insights

Common Precursor Step: Synthesis of Methyl 1-aminocyclohexanecarboxylate Hydrochloride

Mechanistic Rationale: Standard Fischer esterification (MeOH/H2SO4) is notoriously sluggish for this substrate due to the extreme steric bulk of the α,α-disubstituted cyclohexane ring. Instead, generating the highly electrophilic acyl chloride intermediate in situ using thionyl chloride (SOCl2) in methanol ensures rapid, complete conversion to the methyl ester 4.

Protocol:

  • Cool anhydrous methanol (10 volumes) to 0 °C under an inert argon atmosphere.

  • Add SOCl2 (3.0 eq) dropwise to safely manage the exothermic reaction.

  • Add 1-aminocyclohexanecarboxylic acid (1.0 eq) in one portion.

  • Gradually warm the mixture to reflux and stir for 4–6 hours.

  • Self-Validation: Monitor by LC-MS. The highly polar starting material will shift to a later-eluting peak (M+H = 158.1).

  • Concentrate the solution under reduced pressure to yield the hydrochloride salt as a white solid.

Route A: Anhydrous Acylation (The Classical Approach)

Mechanistic Rationale: The amine is freed from its HCl salt by triethylamine (Et3N), which then attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride. While fast, the anhydrous use of Et3N with chloroacetyl chloride can lead to the formation of ketene intermediates or dark polymeric byproducts if the temperature is not strictly controlled.

Protocol:

  • Suspend Methyl 1-aminocyclohexanecarboxylate HCl (1.0 eq) in anhydrous dichloromethane (DCM, 10 volumes).

  • Add Et3N (2.5 eq) and cool the solution to 0 °C.

  • Add chloroacetyl chloride (1.1 eq) dropwise over 15 minutes.

  • Stir at room temperature for 2 hours.

  • Self-Validation: Ninhydrin stain on TLC (silica, 5% MeOH/DCM) will show the disappearance of the primary amine (loss of the pink/purple spot).

  • Quench with 1M HCl, wash with saturated NaHCO3 and brine, dry over Na2SO4, and concentrate.

Route B: Biphasic Schotten-Baumann Acylation (The Scalable Approach)

Mechanistic Rationale: Conducted in a biphasic system (EtOAc/aqueous Na2CO3). The aqueous base neutralizes the HCl generated, keeping the amine nucleophilic, while partitioning the reactive species. Acid chloride hydrolysis competes with N-acylation in aqueous environments 5. To counter this, a slight excess of chloroacetyl chloride is required. However, this route effectively suppresses over-acylation and uses water as a thermodynamic heat sink, making it the preferred route for scale-up 6.

Protocol:

  • Dissolve the ester HCl salt (1.0 eq) in EtOAc (5 volumes) and an equal volume of 10% aqueous Na2CO3.

  • Cool the biphasic mixture to 0 °C with vigorous mechanical stirring.

  • Add chloroacetyl chloride (1.3 eq) dropwise.

  • Stir for 1.5 hours at 0 °C to room temperature.

  • Separate the layers. Wash the organic layer with 1M HCl and brine, dry over MgSO4, and concentrate.

Route C: Carbodiimide-Mediated Peptide Coupling (The Safe Approach)

Mechanistic Rationale: This route avoids chloroacetyl chloride entirely. Chloroacetic acid is activated by EDC to form an O-acylisourea, which is then attacked by the amine. HOBt is added to form a stable, reactive active ester intermediate, suppressing side reactions. This route is ideal for late-stage functionalization where harsh acid chlorides would destroy sensitive functional groups.

Protocol:

  • Dissolve chloroacetic acid (1.2 eq), EDC·HCl (1.5 eq), and HOBt (1.5 eq) in anhydrous DMF (10 volumes).

  • Add the ester HCl salt (1.0 eq) and DIPEA (3.0 eq).

  • Stir at room temperature for 12–16 hours.

  • Self-Validation: LC-MS will confirm the formation of the product (M+H = 234.1 for the 35Cl isotope).

  • Dilute with water (30 volumes) and extract with EtOAc. Wash the organic layer extensively with 5% LiCl (to remove DMF), 1M HCl, and saturated NaHCO3.

Pathway Visualization

Synthesis SM 1-Aminocyclohexanecarboxylic Acid Intermediate Methyl 1-aminocyclohexanecarboxylate Hydrochloride SM->Intermediate SOCl2, MeOH 0 °C to Reflux RouteA Route A: Anhydrous Acylation (Chloroacetyl Chloride, Et3N, DCM) Intermediate->RouteA RouteB Route B: Schotten-Baumann (Chloroacetyl Chloride, aq. Na2CO3, EtOAc) Intermediate->RouteB RouteC Route C: Peptide Coupling (Chloroacetic Acid, EDC, HOBt, DMF) Intermediate->RouteC Target Methyl 1-(2-chloroacetamido) cyclohexane-1-carboxylate RouteA->Target Fast, High Yield Toxic Reagents RouteB->Target Biphasic, Scalable Clean Profile RouteC->Target Mild, Safe Expensive

Synthesis routes for Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate.

References

  • Sigma-Aldrich. Methyl-cyclohexane. Retrieved from1

  • Journal of Medicinal Chemistry (ACS Publications). Design and Structural Optimization of Methionine Adenosyltransferase 2A (MAT2A) Inhibitors with High In Vivo Potency and Oral Bioavailability. Retrieved from 2

  • ChemicalBook. Chloroacetyl chloride: applications in synthesis and toxicology. Retrieved from 3

  • MedChemComm (The Royal Society of Chemistry). Electronic Supplementary Information. Retrieved from4

  • Taylor & Francis. An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Retrieved from 6

  • Organic Syntheses. Working with Hazardous Chemicals. Retrieved from 5

Sources

Comparative

Covalent Fragment Profiling: A Comparative Guide to Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate and Electrophilic Probes

Audience: Researchers, Chemical Biologists, and Drug Discovery Scientists Focus: Covalent Fragment Screening (CFS), Targeted Covalent Inhibitors (TCIs), and Activity-Based Protein Profiling (ABPP). The Strategic Role of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Chemical Biologists, and Drug Discovery Scientists Focus: Covalent Fragment Screening (CFS), Targeted Covalent Inhibitors (TCIs), and Activity-Based Protein Profiling (ABPP).

The Strategic Role of Aliphatic Chloroacetamides in Probe Discovery

The renaissance of covalent drug discovery has driven a critical need for structurally diverse, fragment-sized electrophiles. As application scientists, we frequently evaluate warhead reactivity to strike the delicate balance between target engagement and proteomic promiscuity. Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate (CAS: 1423032-76-1) serves as an exemplary aliphatic chloroacetamide probe. With a molecular weight of 233.69 Da, it pairs a hydrophobic, sp3-rich cyclohexane core with a classical α -chloroacetamide warhead, making it an ideal candidate for probing shallow, lipophilic pockets adjacent to ligandable cysteines.

Unlike traditional high-throughput screening (HTS) libraries that rely on large, complex molecules, covalent fragment screening leverages low-molecular-weight probes to map the "ligandability" of the cysteinome. However, the success of this approach depends entirely on understanding the intrinsic reactivity of the chosen warhead .

Mechanistic Causality: Why Chloroacetamides?

The choice of a chloroacetamide over an acrylamide or an iodoacetamide is rooted in reaction kinetics. Chloroacetamides undergo an irreversible SN​2 alkylation with thiolate anions. Because the transition state requires precise orbital alignment, they are generally less promiscuous than iodoacetamides but more reactive than unactivated acrylamides (which undergo Michael addition). This "Goldilocks" reactivity allows chloroacetamides to efficiently label cysteines in vitro without requiring the prolonged incubation times or high concentrations that often lead to artifactual unfolding of the target protein .

G Probe Methyl 1-(2-chloroacetamido) cyclohexane-1-carboxylate SN2 SN2 Alkylation (Irreversible) Probe->SN2 Moderate Reactivity Acrylamide Acrylamide Analog Michael Michael Addition (Irreversible/Reversible) Acrylamide->Michael Low Reactivity Cys Target Protein Cysteine (Thiolate Nucleophile) Cys->SN2 Cys->Michael Adduct1 Thioether Adduct (Mass Shift: ~ +197 Da) SN2->Adduct1 Adduct2 Thioether Adduct Michael->Adduct2

Mechanistic divergence between chloroacetamide (SN2) and acrylamide (Michael addition) probes.

Comparative Performance Analysis: Evaluating Warhead Alternatives

To objectively position Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate against alternative probes, we must analyze quantitative reactivity data. A major risk in covalent screening is that hits are driven by the inherent reactivity of the warhead rather than the non-covalent affinity of the scaffold.

Recent large-scale chemoproteomic studies have quantified the reactivity differences across thousands of fragments . The data reveals that chloroacetamides typically ligand fivefold more sites across the proteome compared to acrylamides, making them superior for initial hit-finding, whereas acrylamides are often preferred for late-stage drug optimization due to their tempered reactivity.

Table 1: Quantitative Comparison of Cysteine-Reactive Warheads
Warhead ClassRepresentative ScaffoldReaction MechanismAverage Reactivity ( kavg​ )Median Ligandable Cysteines per ProbePrimary Application
Aliphatic Chloroacetamide Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate SN​2 Alkylation 7.45×10−7M−1s−1 ~14Primary fragment screening; ABPP profiling
Aliphatic Acrylamide Cyclohexane-1-acrylamideMichael Addition 2.69×10−7M−1s−1 ~2TCI optimization; highly selective in vivo probes
Chloromethyl Ketone - SN​2 Alkylation 4.59×10−6M−1s−1 HighPhenotypic antibacterial screening
Iodoacetamide Iodoacetamide (IAA) SN​2 Alkylation >1.0×10−5M−1s−1 Pan-reactiveGlobal cysteinome blocking (Reference control)

Data synthesized from high-throughput DTNB reactivity assays and isoTOP-ABPP profiling across human cell lines , .

Self-Validating Experimental Methodology

To ensure scientific integrity, any protocol utilizing Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate must be a self-validating system . If a researcher simply incubates the probe with a protein and measures binding, they cannot distinguish between a high-affinity interaction and a hyper-reactive false positive.

The following protocol decouples intrinsic warhead reactivity from structural affinity, ensuring that the cyclohexane-1-carboxylate core is actually driving the interaction.

Phase 1: Intrinsic Reactivity Profiling (DTNB Assay)

Causality: Before exposing the probe to complex proteins, we must establish its baseline reactivity. We use Ellman’s reagent (DTNB) as a surrogate thiol.

  • Prepare a 200 µM solution of the probe in assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 5% DMSO).

  • Add 100 µM of reduced DTNB (which provides a free thiol).

  • Monitor absorbance at 412 nm continuously for 60 minutes at 25°C.

  • Validation Check: Calculate the pseudo-first-order rate constant. If the probe reacts significantly faster than the chloroacetamide baseline ( >10−5M−1s−1 ), flag it as a potential promiscuous hitter.

Phase 2: Intact-Protein Mass Spectrometry Screening

Causality: Intact MS provides an absolute readout of stoichiometry. Unlike fluorescence assays, MS confirms that exactly one molecule of the probe has covalently attached to the target.

  • Dilute the target recombinant protein to 2–5 µM in a reducing-agent-free buffer (avoid DTT or β -mercaptoethanol, which will quench the chloroacetamide).

  • Add Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate to a final concentration of 50 µM (10x to 25x molar excess).

  • Incubate at 4°C for 24 hours. Note: The low temperature minimizes non-specific, thermodynamically driven unfolding and forces the reaction to rely on the affinity of the cyclohexane core.

  • Analyze via LC-TOF MS.

  • Validation Check: Look for a mass shift of +197.23 Da (Probe MW 233.69 Da minus HCl 36.46 Da). The presence of double or triple adducts (+394 Da, +591 Da) indicates poor selectivity and requires lowering the probe concentration.

Phase 3: Peptide Mapping (LC-MS/MS)

Causality: To prove the mechanism of action, the exact residue modified must be identified.

  • Denature the probe-labeled protein with 8M Urea, reduce with TCEP, and alkylate remaining free cysteines with Iodoacetamide (IAA).

  • Digest with Trypsin overnight at 37°C.

  • Analyze via LC-MS/MS, setting a variable modification of +197.23 Da on Cysteine residues.

W A 1. Probe Prep (Chloroacetamide) B 2. DTNB Assay (Baseline Reactivity) A->B Normalize C 3. Intact Protein MS (Stoichiometry Check) B->C Screen D 4. LC-MS/MS (Site Identification) C->D Map E 5. Hit Triage (Affinity vs Reactivity) D->E Validate

Self-validating workflow for covalent fragment screening and hit triage.

Strategic Triage and Conclusion

When comparing Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate to other probes, its distinct advantage lies in its sp3-hybridized, three-dimensional cyclohexane core. Historically, screening libraries have been dominated by flat, sp2-rich aromatic rings. The aliphatic nature of this probe allows it to sample deeper, more complex topological pockets on the protein surface, increasing the likelihood of discovering novel allosteric sites.

However, researchers must respect the inherent reactivity of the chloroacetamide warhead. By employing the self-validating DTNB and Intact MS workflow described above, drug development professionals can confidently separate true, affinity-driven target engagement from non-specific electrophilic noise.

References

  • Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening Journal of the American Chemical Society[Link][1]

  • Reimagining high-throughput profiling of reactive cysteines for cell-based screening of large electrophile libraries Nature Methods / PMC[Link][2]

  • Phenotypic screening of covalent compound libraries identifies chloromethyl ketone antibiotics and MiaA as a new target bioRxiv[Link][3]

Sources

Validation

A Comparative Guide to the Biological Activity of Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of Cyclohexane and Chloroacetamide Scaffolds The cyclohexane ring is a prevalent scaffold in medicinal chemistry, fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Cyclohexane and Chloroacetamide Scaffolds

The cyclohexane ring is a prevalent scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds with a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Its conformational flexibility allows for the precise spatial orientation of substituents, which is critical for target binding and biological activity. Similarly, the chloroacetamide moiety is a well-known pharmacophore, often imparting cytotoxic and enzyme-inhibiting activities to parent molecules.[3] The combination of these two structural features in Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate and its analogs presents a promising avenue for the development of novel therapeutic agents.

While direct experimental data on the biological activity of Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate is not extensively available in the current body of scientific literature, a comprehensive analysis of its close analogs provides significant insights into its potential efficacy, particularly in the realm of oncology. This guide offers an in-depth comparison of a series of structurally related 1-amido-cyclohexane-1-carboxamide derivatives, focusing on their anticancer properties and the underlying mechanisms of action. The data presented herein is primarily derived from a pivotal study by Kandil et al. (2018), which systematically synthesized and evaluated a library of these compounds.[1]

Comparative Analysis of Anticancer Activity

A series of 1-(N-phenyl-2-(heteroalicyclic-1-yl)acetamido)cyclohexane-1-carboxamide derivatives were synthesized and evaluated for their in-vitro antitumor activity against a panel of four human cancer cell lines: MCF-7 (breast adenocarcinoma), HepG2 (liver carcinoma), A549 (lung carcinoma), and Caco-2 (colorectal adenocarcinoma).[1] The cytotoxic effects of these compounds were quantified using the MTT assay, and the half-maximal inhibitory concentrations (IC50) were determined.

Cytotoxicity Screening (IC50 Values)

The following table summarizes the IC50 values (in µM) for the most active analogs, with Doxorubicin serving as a positive control.

CompoundRMCF-7 (Breast)HepG2 (Liver)A549 (Lung)Caco-2 (Colorectal)
5a Morpholine10.2>50>50>50
5b 4-Methylpiperidine9.839.8>50>50
5d Pyrrolidine8.731.641.2>50
5i 4-Benzylpiperazine3.25 22.436.844.7
Doxorubicin -6.778.127.459.33

Data extracted from Kandil et al. (2018).[1]

Key Insights from Cytotoxicity Data:

  • Potency and Selectivity: Many of the synthesized analogs demonstrated significant and selective cytotoxicity against the MCF-7 breast cancer cell line.[1]

  • Most Active Compound: Compound 5i , featuring a 4-benzylpiperazine moiety, emerged as the most potent analog, with an IC50 value of 3.25 µM against MCF-7 cells, surpassing the efficacy of the standard chemotherapeutic drug, Doxorubicin (IC50 = 6.77 µM).[1]

  • Structure-Activity Relationship (SAR): The nature of the heteroalicyclic ring (R group) plays a crucial role in determining the cytotoxic activity. The presence of a bulky and aromatic substituent, such as the benzylpiperazine in compound 5i , appears to be favorable for enhanced anticancer activity against MCF-7 cells.

Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest

To elucidate the mechanism underlying the observed cytotoxicity, the most potent compound, 5i , was selected for further investigation into its effects on apoptosis and cell cycle progression in MCF-7 cells.

Apoptosis Induction

The induction of programmed cell death, or apoptosis, is a hallmark of many effective anticancer agents. The pro-apoptotic potential of compound 5i was assessed by measuring its impact on the cell cycle distribution. Treatment of MCF-7 cells with compound 5i led to a significant increase in the percentage of cells in the Pre-G1 phase, which is indicative of apoptotic cells with fragmented DNA.[1]

Cell Cycle Analysis

Furthermore, cell cycle analysis revealed that compound 5i induced a significant accumulation of cells in the G2/M phase, suggesting that the compound interferes with the mitotic process, ultimately leading to cell cycle arrest and subsequent apoptosis.[1]

The proposed mechanism of action, therefore, involves the induction of apoptosis in cancer cells, mediated at least in part by cell cycle arrest at the G2/M checkpoint.

G cluster_0 Synthesis of Analogs cluster_1 Biological Evaluation A 1-(2-chloro-N-phenylacetamido) cyclohexane-1-carboxamide C Target Analogs (5a-m) A->C Coupling B Heteroalicyclic Amines B->C E Compound 5i C->E D Cancer Cell Lines (MCF-7, HepG2, A549, Caco-2) F MTT Assay D->F H Flow Cytometry D->H E->F E->H G IC50 Determination F->G I Apoptosis & Cell Cycle Analysis G->I H->I

Caption: Experimental workflow for the synthesis and biological evaluation of the cyclohexane-1-carboxamide analogs.

Experimental Protocols

In-Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48 hours.

  • MTT Addition: After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment and Harvesting: MCF-7 cells are treated with the IC50 concentration of the test compound for 48 hours. The cells are then harvested by trypsinization and washed with PBS.

  • Fixation: The cell pellet is resuspended in 70% ice-cold ethanol and incubated at 4°C for at least 30 minutes for fixation.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 (apoptotic) population, are quantified.

G A Compound 5i B MCF-7 Cancer Cell A->B Treatment C G2/M Phase Arrest B->C D Inhibition of Mitosis C->D E Induction of Apoptosis (Increased Pre-G1 population) D->E F Cell Death E->F

Caption: Proposed apoptotic pathway induced by Compound 5i in MCF-7 breast cancer cells.

Discussion and Future Perspectives

The comparative analysis of Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate analogs reveals a promising scaffold for the development of novel anticancer agents, particularly for breast cancer. The structure-activity relationship suggests that modifications to the heteroalicyclic amine moiety can significantly impact cytotoxic potency. The lead compound, 5i , with its 4-benzylpiperazine substitution, demonstrates superior activity compared to the clinical standard Doxorubicin against the MCF-7 cell line.

The mechanistic studies, although preliminary, indicate that the mode of action involves the induction of apoptosis through cell cycle arrest at the G2/M phase. This provides a solid foundation for further preclinical development, which should include:

  • Synthesis and Evaluation of the Parent Compound: The synthesis and direct biological evaluation of Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate are imperative to ascertain its specific activity and compare it to its analogs.

  • Broader Anticancer Screening: The most potent compounds should be screened against a wider panel of cancer cell lines to determine their broader applicability.

  • In-depth Mechanistic Studies: Further elucidation of the apoptotic pathway, including the analysis of key regulatory proteins such as caspases, Bax, and Bcl-2, is necessary.

  • Antimicrobial and Anti-inflammatory Screening: Given the known biological activities of cyclohexane and chloroacetamide derivatives, the synthesized compounds should also be evaluated for their potential as antimicrobial and anti-inflammatory agents.

References

  • Kandil, S., Abd El-Wahab, A. H., & El-Sayed, W. M. (2018). Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers. Oriental Journal of Chemistry, 34(2), 868-879. Available from: [Link]

  • Zhu, J., et al. (2020). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Toxicology Letters, 331, 133-141. Available from: [Link]

Sources

Comparative

A Comparative Guide to Confirming the Absolute Configuration of Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the precise three-dimensional arrangement of atoms within a molecule, its absolute configuration, is of para...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise three-dimensional arrangement of atoms within a molecule, its absolute configuration, is of paramount importance. For chiral molecules such as Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate, enantiomers can exhibit profoundly different pharmacological and toxicological profiles.[1][2] Therefore, the unambiguous determination of the absolute configuration is a critical step in drug discovery and development. This guide provides a comprehensive comparison of modern analytical techniques for this purpose, offering insights into their underlying principles, practical considerations, and data interpretation.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the most powerful and definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.[1][3] The technique relies on the diffraction of X-rays by a well-ordered single crystal of the compound.

Causality Behind the Choice:

The strength of X-ray crystallography lies in its ability to provide a direct visualization of the atomic arrangement in the solid state. To determine the absolute configuration, the phenomenon of anomalous dispersion is utilized.[1][4] This effect is more pronounced when the X-ray wavelength is near the absorption edge of a heavier atom in the molecule, such as the chlorine atom in Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate, causing a phase shift in the scattered X-rays.[3][5] The analysis of these differences, often quantified by the Flack parameter, allows for an unambiguous assignment of the absolute stereochemistry.[3][6]

Experimental Workflow:

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate

This guide provides essential safety and logistical information for the proper disposal of Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate. Tailored for researchers, scientists, and drug development professionals,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper disposal of Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate. Tailored for researchers, scientists, and drug development professionals, this document outlines a procedural, step-by-step plan to ensure the safe handling and disposal of this compound, grounded in established safety protocols for related chemical classes.

Due to the limited availability of a specific Safety Data Sheet (SDS) for Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate, this guide synthesizes safety information from structurally related compounds, primarily 2-chloroacetamide and methyl cyclohexanecarboxylate.[1] This approach ensures a conservative and comprehensive procedure that accounts for the potential hazards associated with the distinct functional groups within the molecule.

Hazard Assessment and Profile

Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate is a halogenated organic compound. Its proper disposal is dictated by the hazards associated with its chloroacetamide and methyl cyclohexanecarboxylate moieties.

  • Chloroacetamide Moiety: The presence of the chloroacetamide group is of primary concern. Chloroacetamides are known to be toxic if swallowed and may cause an allergic skin reaction.[2] Some are suspected of damaging fertility.[2] The chloroacetamide group can act as a covalent binder to cysteine residues in proteins, which can lead to off-target effects and cellular toxicity.[1] As a halogenated organic compound, it falls under specific waste disposal regulations.

  • Methyl Cyclohexanecarboxylate Moiety: This portion of the molecule suggests that the compound may be a flammable liquid and vapor.[3] Related compounds can cause skin and eye irritation and may be harmful if inhaled.

Table 1: Summary of Potential Hazards

Hazard ClassificationAssociated Functional GroupPotential Effects
Acute Toxicity (Oral)ChloroacetamideToxic if swallowed.[2]
Skin SensitizationChloroacetamideMay cause an allergic skin reaction.[2]
Reproductive ToxicityChloroacetamideSuspected of damaging fertility.[2]
FlammabilityMethyl CyclohexanecarboxylateFlammable liquid and vapor.[3]
Skin/Eye IrritationMethyl CyclohexanecarboxylateMay cause skin and eye irritation.
Inhalation HazardMethyl CyclohexanecarboxylateMay be harmful if inhaled.
Environmental HazardHalogenated Organic CompoundDo not let product enter drains, other waterways, or soil.[4]

Personal Protective Equipment (PPE) and Handling

Prior to handling Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate for disposal, ensure the following personal protective equipment is in use:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile rubber gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of generating dust or aerosols, a NIOSH-certified respirator may be necessary.

Segregation and Storage of Waste

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste."

  • Avoid Mixing: Do not mix Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate waste with non-halogenated solvents.[5] Mixing these waste streams can result in the entire volume being treated as more hazardous and costly to dispose of.

  • Storage Location: Store the waste container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[4] The storage area should be a designated satellite accumulation area for hazardous waste.

Disposal Workflow

The following workflow provides a step-by-step guide for the disposal of Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate.

DisposalWorkflow Disposal Workflow for Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) WorkArea Work in a Ventilated Area (Fume Hood) PPE->WorkArea 1. Safety First Transfer Transfer Waste to a Labeled Halogenated Organic Waste Container WorkArea->Transfer 2. Collect Waste Seal Securely Seal the Waste Container Transfer->Seal 3. Contain Store Store in a Designated Satellite Accumulation Area Seal->Store 4. Store Safely Segregate Ensure Segregation from Incompatible Wastes Store->Segregate 5. Maintain Segregation Arrange Arrange for Pickup by a Licensed Hazardous Waste Disposal Service Segregate->Arrange 6. Professional Disposal Documentation Complete all Necessary Waste Manifests and Documentation Arrange->Documentation 7. Ensure Compliance

Caption: Workflow for the safe disposal of Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate.

Detailed Disposal Protocol

Step 1: Preparation

  • Put on all required personal protective equipment, including safety goggles, nitrile gloves, and a lab coat.

  • Perform all waste handling operations within a certified chemical fume hood to minimize inhalation exposure.

Step 2: Waste Collection

  • Carefully transfer any residual Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate, including contaminated materials such as pipette tips and weighing paper, into a designated and properly labeled "Halogenated Organic Waste" container.

  • If dealing with a solution, pour the waste liquid carefully into the designated liquid waste container.

  • For solid waste, use a dedicated spatula or scoop.

Step 3: Decontamination of Empty Containers

  • Empty containers that held Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate must be decontaminated before disposal.

  • Triple rinse the container with a suitable solvent, such as acetone or ethanol.

  • Collect the rinseate and dispose of it as halogenated organic waste.

  • After triple rinsing, deface the original label on the container and dispose of it according to your institution's guidelines for decontaminated lab glass or plastic.

Step 4: Final Disposal

  • Do not dispose of this chemical down the drain or in regular trash.[4]

  • The collected halogenated organic waste must be disposed of through a licensed professional waste disposal service.[4]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Ensure all waste containers are properly labeled with their contents and associated hazards.

Spill and Emergency Procedures

In the event of a spill of Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate, follow these procedures:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[1]

  • Contain: Prevent the spill from spreading by using a spill kit with absorbent materials like vermiculite or sand.[1]

  • Personal Protection: Do not attempt to clean up a spill without the appropriate PPE, including respiratory protection if necessary.

  • Cleanup: Carefully collect the absorbed material and place it in a sealed container for disposal as hazardous waste.

  • Decontaminate: Clean the spill area with an appropriate solvent and decontaminating agent.

  • Report: Report the spill to your institution's EHS office.

Regulatory Context

The disposal of Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate is governed by regulations for hazardous waste. As a halogenated organic compound, it may fall under specific waste codes as defined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). For example, spent halogenated solvents are often classified under the "F-list" of hazardous wastes from non-specific sources.[6][7] Always consult with your institution's EHS department to ensure compliance with all federal, state, and local regulations.[4]

References

  • State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. (2025, December 4). Retrieved from [Link]

  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
  • Hazardous Laboratory Chemicals Disposal Guide - IFSC.
  • Chemical Waste Disposal Guidelines.
  • 2-chloroacetamide - Chemos GmbH&Co.KG Safety Data Sheet. Retrieved from [Link]

  • EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • RCRA Hazardous Waste F list. Retrieved from [Link]

  • The Disposal of Chemical Laboratory Wastes - P2 InfoHouse.
  • Waste Characterization Regulations: A Guide to Compliance with the RCRA - ALS Global. (2023, July 21). Retrieved from [Link]

  • Laboratory Waste Disposal - UOW.
  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.